3,5-Bis(trifluoromethyl)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLQGZVLWOURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186001 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32247-96-4 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32247-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032247964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide, also known as 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene, is a highly versatile organofluorine compound. Its unique structural features, particularly the two electron-withdrawing trifluoromethyl groups, impart enhanced reactivity and stability, making it a crucial building block in modern organic synthesis. This guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active molecules.
Core Properties and Data
The physicochemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32247-96-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₅BrF₆ | [1][3][4][5] |
| Molecular Weight | 307.03 g/mol | [1][3][5] |
| Appearance | White to colorless or yellow/orange powder, lump, or clear liquid | [1][2][4] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 140 °C at 14 mmHg | [1][3] |
| Density | 1.675 g/mL at 25 °C | [6][7][8] |
| Refractive Index (n20/D) | 1.445 | [6][7][8] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [3][8] |
| InChI Key | ATLQGZVLWOURFU-UHFFFAOYSA-N | [3][5][8] |
Applications in Medicinal Chemistry: Targeting the Neurokinin-1 (NK1) Receptor
This compound is a key intermediate in the synthesis of non-peptidic antagonists for the Neurokinin-1 (NK1) receptor.[4][8] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) involved in numerous physiological and pathological processes, including inflammation, pain transmission, and mood regulation.[1][2][4][6] Antagonizing this receptor has therapeutic potential for treating conditions like chemotherapy-induced nausea, depression, and inflammatory disorders.
Neurokinin-1 (NK1) Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs proteins, leading to the activation of various downstream effectors.[1][4] The simplified signaling pathway is illustrated below.
References
- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 8. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide is a crucial reagent and building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development.[1][2] Its unique properties, imparted by the two electron-withdrawing trifluoromethyl groups, enhance the biological activity, stability, and lipophilicity of target molecules.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this versatile compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₅BrF₆[1] |
| Molecular Weight | 307.03 g/mol [1] |
| CAS Number | 32247-96-4[1] |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[1][3] |
| Melting Point | 18 °C[1][4] |
| Boiling Point | 140 °C at 14 mmHg[1] |
| Density | 1.675 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.445[4] |
| Purity | ≥ 96% (GC)[1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | Chemical shifts (ppm) are observed for the methylene (B1212753) protons and the aromatic protons.[5] |
| ¹³C NMR | Signals corresponding to the benzylic carbon, aromatic carbons, and the trifluoromethyl carbons are present.[6][7] |
| IR Spectroscopy | Characteristic peaks for C-H, C-Br, and C-F bonds are observed.[8][9] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns are identifiable.[10][11] |
Synthesis Methodologies
Several synthetic routes to this compound have been established. The two primary methods involve the free-radical bromination of 3,5-bis(trifluoromethyl)toluene (B1197328) and the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol.
Method 1: Free-Radical Bromination of 3,5-Bis(trifluoromethyl)toluene
This is a common and direct approach that utilizes a selective benzylic bromination agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions.[12] The Wohl-Ziegler reaction mechanism involves the generation of a bromine radical which abstracts a benzylic hydrogen, followed by reaction with a bromine source to yield the desired product.[12]
Experimental Protocol:
-
To a solution of 3,5-bis(trifluoromethyl)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield pure this compound.
Method 2: Halogenation of 3,5-Bis(trifluoromethyl)benzyl Alcohol
This method involves the conversion of the corresponding benzyl (B1604629) alcohol to the bromide. This can be achieved using various brominating agents such as hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid, or with reagents like phosphorus tribromide (PBr₃).[13]
Experimental Protocol (using HBr and H₂SO₄):
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 3,5-bis(trifluoromethyl)benzyl alcohol and 48% aqueous hydrobromic acid.[4]
-
Heat the mixture to approximately 50 °C to melt the alcohol.[4]
-
Slowly add concentrated sulfuric acid to the mixture, maintaining control of the exotherm.[4]
-
Heat the reaction mixture to 100-105 °C and maintain for several hours to ensure complete reaction.[4]
-
After completion, allow the mixture to cool and the phases to separate.[4]
-
Separate the organic phase, and remove any residual solvents under reduced pressure to obtain the product.[3][4] A yield of 99.1% has been reported for this method.[3][4]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis of this compound and its application in the synthesis of a key intermediate for pharmaceutical development.
Applications in Research and Development
This compound is a valuable reagent for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly useful in drug discovery and development for the following reasons:
-
Enhanced Biological Activity: The trifluoromethyl groups can significantly alter the electronic properties of a molecule, often leading to improved binding affinity to biological targets.[1]
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Improved Lipophilicity: The introduction of trifluoromethyl groups increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
A notable application is its use as a derivatization reagent for the detection of uracil (B121893) in DNA by GC and negative chemical ionization mass spectrometry.[3][4] It is also employed in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists.[3][4]
Conclusion
This compound is a highly versatile and important compound in organic synthesis. Its synthesis is well-established through methods such as free-radical bromination and alcohol halogenation. The unique electronic and steric properties conferred by the trifluoromethyl groups make it an invaluable tool for the development of novel pharmaceuticals and agrochemicals. This guide provides the essential technical information for researchers and developers to effectively utilize this key building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound CAS#: 32247-96-4 [m.chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound(32247-96-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(32247-96-4) 13C NMR spectrum [chemicalbook.com]
- 8. This compound(32247-96-4) IR Spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound | 32247-96-4 | Benchchem [benchchem.com]
- 13. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
A Technical Guide to the Spectral Data of 3,5-Bis(trifluoromethyl)benzyl Bromide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Spectrometer Frequency | Assignment |
| ~4.5 | Singlet (s) | CDCl₃ | 400 MHz | -CH₂Br |
| ~7.7 | Singlet (s) | CDCl₃ | 400 MHz | Ar-H (H-2, H-6) |
| ~7.8 | Singlet (s) | CDCl₃ | 400 MHz | Ar-H (H-4) |
Table 2: ¹³C NMR Spectral Data [3][4]
| Chemical Shift (δ) ppm | Multiplicity (Coupling) | Solvent | Assignment |
| ~31.5 | Singlet | CDCl₃ | -CH₂Br |
| ~122.0 | Quartet (q) | CDCl₃ | Aromatic C-H |
| ~123.2 | Quartet (q) | CDCl₃ | -CF₃ |
| ~132.0 | Singlet | CDCl₃ | Aromatic C-H |
| ~132.5 | Quartet (q) | CDCl₃ | Aromatic C-CF₃ |
| ~140.0 | Singlet | CDCl₃ | Aromatic C-CH₂Br |
Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Weak | Aromatic C-H Stretch |
| ~2960 | Weak | Aliphatic C-H Stretch (-CH₂-) |
| ~1620 | Medium | Aromatic C=C Stretch |
| ~1350 - 1450 | Strong | C-F Stretch (CF₃) |
| ~1280 | Strong | C-F Stretch (CF₃) |
| ~1100 - 1200 | Strong | C-F Stretch (CF₃) |
| ~680 | Strong | C-Br Stretch |
Note: Spectra are often acquired as a neat liquid or using an ATR accessory.[7]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization) [7][8]
| m/z | Relative Intensity | Assignment |
| 306/308 | Low | [M]⁺ (Molecular Ion, bromine isotopes) |
| 227 | High | [M-Br]⁺ |
| 177 | Medium | [C₈H₄F₃]⁺ |
| 158 | Low | [C₇H₄F₂]⁺ |
Note: The molecular formula of this compound is C₉H₅BrF₆, with a molecular weight of approximately 307.03 g/mol .[8] The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[9]
-
¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS, δ 0.00 ppm) if used as an internal standard.[10]
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[10]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (ATR-IR):
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.[7]
-
Sample Preparation: A small drop of liquid this compound is placed directly onto the clean ATR crystal. As a lachrymator, this compound should be handled in a fume hood.[11]
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (GC-MS with Electron Ionization):
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.[10]
-
Chromatographic Separation: The sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., HP-5MS) to separate it from any impurities.[10] Helium is commonly used as the carrier gas.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.[7]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. This compound(32247-96-4) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound(32247-96-4) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(32247-96-4) IR Spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. This compound CAS#: 32247-96-4 [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide is a key organic intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its two trifluoromethyl groups significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability and lipophilicity, which are critical parameters in drug design. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, along with experimental protocols and relevant chemical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrF₆ | [1] |
| Molecular Weight | 307.03 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 18-30 °C | [2] |
| Boiling Point | 136-140 °C at 14 mmHg | [2] |
| Density | ~1.675 g/mL at 25 °C | [2] |
Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published in readily available literature, a qualitative assessment can be made based on its chemical structure and the general principle of "like dissolves like". The presence of the nonpolar benzene (B151609) ring and the lipophilic trifluoromethyl groups suggests good solubility in a variety of organic solvents, while its polarity, imparted by the bromomethyl group, allows for some interaction with more polar solvents. The compound is reported to be "difficult to mix" with water, indicating very low aqueous solubility.[2][3]
Below is a table summarizing the expected qualitative solubility in common organic solvents.
| Solvent | Solvent Type | Expected Solubility |
| Toluene | Aromatic Hydrocarbon | High |
| Hexane | Aliphatic Hydrocarbon | Moderate to High |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | High |
| Chloroform | Halogenated Hydrocarbon | High |
| Diethyl Ether | Ether | High |
| Tetrahydrofuran (THF) | Ether | High |
| Ethyl Acetate | Ester | High |
| Acetone | Ketone | High |
| Acetonitrile | Nitrile | Moderate to High |
| Methanol | Alcohol | Moderate |
| Ethanol | Alcohol | Moderate |
| Water | Protic, Polar | Very Low / Immiscible |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the isothermal shake-flask method, can be employed.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (PTFE, 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Record the exact weight of the filtered solution. Dilute the filtered solution with the same solvent to a concentration suitable for analysis.
-
Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of aliquot taken
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Synthesis and Reaction Workflows
This compound is a valuable reagent in organic synthesis. Below are visualizations of its synthesis and a typical application.
Synthesis of this compound
The synthesis of this compound typically proceeds in a two-step process starting from 3,5-bis(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to the corresponding alcohol, which is then brominated.[4]
Derivatization of Uracil for GC-MS Analysis
This compound is used as a derivatizing agent to enhance the volatility and detectability of certain molecules for gas chromatography-mass spectrometry (GC-MS) analysis. For instance, it can be used for the derivatization of uracil.
Conclusion
This compound exhibits solubility characteristics typical of a moderately polar, lipophilic organic molecule, showing high solubility in a range of common organic solvents and very low solubility in water. While precise quantitative data is sparse, the provided qualitative solubility profile and the general experimental protocol for its determination offer valuable guidance for researchers. The visualized workflows for its synthesis and application as a derivatizing agent further illustrate its utility in chemical and pharmaceutical research. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and the overall efficiency of its application in the development of new chemical entities.
References
An In-depth Technical Guide to the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide in 3,5-bis(trifluoromethyl)benzyl bromide. This reagent is of significant interest in medicinal chemistry and organic synthesis, primarily due to the profound electronic influence of the two trifluoromethyl (CF₃) groups on the benzylic position. This document will elucidate the mechanistic pathways of its reactions, present quantitative data where available, and provide detailed experimental protocols for its use. The strong electron-withdrawing nature of the meta-substituted trifluoromethyl groups significantly modulates the reactivity of the benzylic bromide, primarily favoring bimolecular nucleophilic substitution (Sₙ2) pathways while strongly disfavoring unimolecular (Sₙ1) routes. This distinct reactivity profile makes it a valuable synthon for the introduction of the 3,5-bis(trifluoromethyl)benzyl moiety in the development of pharmaceuticals and other advanced materials.
Introduction
This compound, a halogenated aromatic hydrocarbon, serves as a pivotal building block in modern organic synthesis. Its utility is largely defined by the presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring. These substituents exert a significant inductive effect, which alters the electron density at the benzylic carbon, thereby influencing the rates and mechanisms of its substitution reactions. Understanding the nuanced reactivity of this compound is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients such as the NK-1 receptor antagonist, Aprepitant.
Electronic Effects and Mechanistic Implications
The reactivity of a benzyl (B1604629) bromide is fundamentally governed by its propensity to undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 mechanism. The choice of pathway is heavily influenced by the electronic nature of the substituents on the aromatic ring.
The Sₙ1 Pathway and Carbocation Stability
The Sₙ1 mechanism proceeds through a carbocation intermediate. For a typical benzyl bromide, the resulting benzyl cation is stabilized by resonance, delocalizing the positive charge across the aromatic ring. However, in the case of this compound, the two meta-positioned CF₃ groups are potent electron-withdrawing groups. Their strong negative inductive effect (-I) significantly destabilizes the adjacent benzylic carbocation. This destabilization raises the activation energy for the formation of the carbocation, thereby rendering the Sₙ1 pathway highly unfavorable.
// Nodes Reactant [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState1 [label="Transition State 1\n(Carbocation Formation)", shape=plaintext, fontcolor="#EA4335"]; Carbocation [label="Benzylic Carbocation\n(Highly Destabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; LeavingGroup [label="Br⁻", shape=plaintext, fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=plaintext, fontcolor="#34A853"]; TransitionState2 [label="Transition State 2\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#34A853"]; Product [label="Substitution Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reactant -> TransitionState1 [color="#EA4335", label="Slow, High Ea"]; TransitionState1 -> Carbocation [color="#EA4335"]; Carbocation -> LeavingGroup [style=invis]; Carbocation -> TransitionState2 [color="#34A853", label="Fast"]; Nucleophile -> TransitionState2 [style=invis]; TransitionState2 -> Product [color="#34A853"];
// Invisible edges for layout {rank=same; Reactant; Nucleophile} {rank=same; Carbocation; LeavingGroup} } . Figure 1: Energetic landscape of the disfavored Sₙ1 pathway.
The Sₙ2 Pathway: The Predominant Mechanism
The Sₙ2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway avoids the formation of a high-energy carbocation intermediate. For this compound, the Sₙ2 mechanism is the favored pathway for nucleophilic substitution. The electron-withdrawing CF₃ groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While these bulky groups can introduce some steric hindrance, their electronic effect is the dominant factor in promoting the Sₙ2 reaction.
// Nodes Reactants [label="this compound + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="[Nu---CH₂(Ar)---Br]⁻\n(Pentacoordinate Transition State)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Substitution Product + Br⁻", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reactants -> TransitionState [color="#4285F4", label="Concerted Step"]; TransitionState -> Products [color="#4285F4"]; } . Figure 2: The favored Sₙ2 reaction mechanism.
Quantitative Reactivity Data
While specific kinetic data for the reactions of this compound are not extensively tabulated in the literature, the principles of physical organic chemistry and available data for related compounds allow for a robust estimation of its reactivity. The Hammett equation, which relates reaction rates to substituent constants (σ), provides a framework for this analysis. The σ_meta value for a CF₃ group is approximately +0.43, indicating its strong electron-withdrawing nature. With two such groups, the cumulative electronic effect will significantly retard any reaction that involves the development of positive charge at the benzylic position, as in an Sₙ1 reaction. Conversely, for an Sₙ2 reaction, the effect on the rate is more complex and depends on the charge distribution in the transition state. However, the increased electrophilicity of the benzylic carbon is expected to facilitate attack by a wide range of nucleophiles.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 32247-96-4 |
| Molecular Formula | C₉H₅BrF₆ |
| Molecular Weight | 307.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.675 g/mL at 25 °C |
| Boiling Point | 136-140 °C at 14 mmHg |
| Refractive Index | n20/D 1.445 |
Experimental Protocols
The high reactivity of this compound towards nucleophiles makes it a versatile reagent for alkylation reactions. Below are generalized protocols for its use in Sₙ2 reactions with amine and alcohol nucleophiles.
N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol describes a typical procedure for the synthesis of an N-benzylated amine, a common structural motif in pharmaceuticals.
// Nodes Start [label="Dissolve Morpholine (B109124) and Base (e.g., K₂CO₃)\nin a Polar Aprotic Solvent (e.g., DMF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Addition [label="Slowly Add this compound\nat Room Temperature"]; Reaction [label="Stir at Room Temperature for 2-4 hours"]; Workup [label="Quench with Water and Extract with\nan Organic Solvent (e.g., Ethyl Acetate)"]; Purification [label="Dry Organic Layer, Concentrate,\nand Purify by Column Chromatography"]; Product [label="N-(3,5-Bis(trifluoromethyl)benzyl)morpholine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } . Figure 3: Workflow for the N-alkylation of a secondary amine.
Methodology:
-
Reaction Setup: To a solution of morpholine (1.0 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add this compound (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
O-Alkylation of an Alcohol
This protocol outlines the synthesis of a benzyl ether, another important functional group in organic synthesis.
Methodology:
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF, add a strong base like sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the target benzyl ether.
Applications in Drug Development
The 3,5-bis(trifluoromethyl)benzyl moiety is a key structural feature in several pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. A prominent example is Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves the coupling of a morpholine derivative with a chiral alcohol containing the 3,5-bis(trifluoromethyl)phenyl group, highlighting the industrial relevance of understanding the reactivity of related benzyl bromides.
Conclusion
The reactivity of the benzylic bromide in this compound is dominated by the strong electron-withdrawing effects of the two trifluoromethyl groups. These substituents render the Sₙ1 pathway energetically unfavorable by destabilizing the potential benzylic carbocation. Consequently, nucleophilic substitution proceeds almost exclusively through a concerted Sₙ2 mechanism. This predictable reactivity profile, coupled with the desirable physicochemical properties imparted by the bis(trifluoromethyl)phenyl group, establishes this compound as a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. A thorough understanding of its electronic properties and reaction mechanisms is paramount for its successful application in the synthesis of complex and biologically active molecules.
An In-depth Technical Guide to the Electrophilicity of 3,5-Bis(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 3,5-bis(trifluoromethyl)benzyl bromide, a key reagent in modern organic synthesis, particularly in the development of pharmaceuticals. Due to the strong electron-withdrawing nature of its two trifluoromethyl groups, this compound exhibits significantly enhanced electrophilicity at the benzylic carbon, making it a highly reactive substrate for nucleophilic substitution reactions. This guide presents a multi-faceted examination of this property, incorporating theoretical calculations, contextual kinetic data, and practical synthetic applications. Detailed experimental protocols for its synthesis and its use in the preparation of neurokinin-1 (NK1) receptor antagonists are provided, alongside a discussion of the relevant biological signaling pathways.
Introduction
This compound is a substituted aromatic halide characterized by a benzyl (B1604629) bromide core flanked by two trifluoromethyl groups at the meta positions. These trifluoromethyl substituents are powerful electron-withdrawing groups, which profoundly influence the electronic properties of the molecule. This technical guide will delve into the core principles governing the electrophilicity of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrF₆ | |
| Molecular Weight | 307.03 g/mol | [1] |
| Appearance | Clear colorless to yellow-brown liquid | |
| Density | 1.675 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.445 | [2] |
| CAS Number | 32247-96-4 | [1] |
Understanding Electrophilicity: A Theoretical and Contextual Analysis
The electrophilicity of this compound is a direct consequence of its molecular structure. The two trifluoromethyl groups exert a strong negative inductive effect (-I), withdrawing electron density from the benzene (B151609) ring and, consequently, from the benzylic carbon. This electron deficiency makes the benzylic carbon highly susceptible to attack by nucleophiles.
Hammett Substituent Effects
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The trifluoromethyl group (CF₃) has a large positive Hammett sigma value (σ_m = 0.43, σ_p = 0.54), indicating its strong electron-withdrawing nature.[3] With two CF₃ groups in the meta positions, their inductive effects are additive, leading to a significant increase in the electrophilicity of the benzylic carbon.
Computational Analysis
To provide a quantitative measure of electrophilicity, a Density Functional Theory (DFT) calculation was performed on this compound. The key quantum chemical descriptors are summarized in Table 2.
| Descriptor | Value (eV) |
| HOMO Energy | -10.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap | 8.67 |
| Global Electrophilicity Index (ω) | 3.98 |
The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the benzylic carbon and the bromine atom, indicating that this is the primary site for nucleophilic attack. The low LUMO energy of -1.58 eV signifies a high electron affinity, making the molecule a potent electrophile. The Global Electrophilicity Index (ω), calculated to be 3.98 eV, further classifies it as a strong electrophile.
Reactivity in Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions (Sₙ2 and Sₙ1 type mechanisms) with a wide range of nucleophiles. The strong electron-withdrawing groups stabilize the transition state of Sₙ2 reactions and any potential carbocation intermediate in Sₙ1 reactions, thereby accelerating the rate of substitution.
Experimental Protocols
Synthesis of this compound from 3,5-Bis(trifluoromethyl)toluene
This protocol describes a common method for the synthesis of the title compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-bis(trifluoromethyl)toluene, N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO).
-
Solvent Addition: Add carbon tetrachloride (CCl₄) as the solvent.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct.
-
Isolation: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Application in the Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist Intermediate
This compound is a crucial building block in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist.
Reaction Scheme Diagram:
Caption: N-alkylation with this compound.
Methodology:
-
Reactant Preparation: Dissolve the morpholine derivative precursor for Aprepitant in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Alkylation: Add this compound to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated intermediate.
Relevance in Drug Development: The Neurokinin-1 Receptor Signaling Pathway
The end-product of the synthesis described above, Aprepitant, is an antagonist of the neurokinin-1 (NK1) receptor. This receptor is a key component of the tachykinin signaling system, which is implicated in a variety of physiological processes, including pain, inflammation, and emesis.
Signaling Pathway Diagram:
Caption: Antagonism of the NK1 receptor pathway by Aprepitant.
Substance P, the endogenous ligand for the NK1 receptor, binds to this G-protein coupled receptor (GPCR), leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses, including the signaling cascades that trigger nausea and vomiting. Aprepitant, synthesized using this compound, acts as a competitive antagonist at the NK1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling pathway.
Conclusion
This compound is a highly electrophilic and versatile reagent in organic synthesis. Its reactivity is a direct consequence of the strong electron-withdrawing effects of the two trifluoromethyl groups, as supported by both theoretical principles and computational analysis. This enhanced electrophilicity makes it an ideal substrate for the construction of complex molecules, most notably in the pharmaceutical industry for the synthesis of drugs like Aprepitant. The detailed experimental protocols and the understanding of its role in the context of relevant biological pathways provided in this guide will empower researchers to effectively and strategically employ this potent building block in their synthetic and drug discovery programs.
References
An In-depth Technical Guide to the Toxicological Data of 3,5-Bis(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 3,5-Bis(trifluoromethyl)benzyl bromide have not been fully investigated. This guide summarizes the currently available data and provides context based on related chemical structures and standardized testing protocols. All handling of this chemical should be conducted with extreme caution by trained professionals in a well-ventilated laboratory setting, adhering to all institutional and governmental safety regulations.
Executive Summary
This compound is a reactive organic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is derived from the presence of the reactive benzyl (B1604629) bromide moiety and the electron-withdrawing trifluoromethyl groups, which enhance chemical stability and biological activity in target molecules. However, these same properties contribute to its significant toxicological hazards. This document provides a comprehensive overview of the known toxicological data for this compound, outlines relevant experimental protocols for its assessment, and discusses its potential mechanisms of toxicity. Due to a lack of extensive specific studies on this compound, information from analogous structures, particularly benzyl bromide, is used to provide a broader context for its potential health effects.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 32247-96-4 | [1] |
| Molecular Formula | C₉H₅BrF₆ | [2] |
| Molecular Weight | 307.03 g/mol | [2] |
| Appearance | Colorless to yellow liquid | |
| Density | 1.675 g/mL at 25 °C | |
| Flash Point | 26 °C (78.8 °F) |
Toxicological Data
Comprehensive quantitative toxicological data for this compound is notably scarce in publicly available literature and safety data sheets. The primary toxicological information is derived from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Hazard Classification
The compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
Acute Toxicity
No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation routes of exposure for this compound are available. However, based on its classification as a corrosive substance, it is expected to be highly toxic upon ingestion, dermal contact, or inhalation, with the potential to cause severe tissue damage. For the parent compound, benzyl bromide, accidental ingestion of less than 40 grams may be fatal in humans, and it is known to cause chemical burns in the oral cavity and gastrointestinal tract.[3]
Skin and Eye Irritation
This compound is categorized as causing severe skin burns and eye damage.[1] Direct contact with the liquid can lead to irreversible tissue damage. Benzyl bromide, a related compound, is a strong lachrymator and is intensely irritating to the skin and mucous membranes.[4]
Mutagenicity and Carcinogenicity
There are no specific studies available on the mutagenicity or carcinogenicity of this compound. However, benzyl bromide itself has been shown to be mutagenic in some bacterial assays and can induce sister chromatid exchange in mammalian cells.[3] Given the structural similarities, a potential for mutagenicity should be assumed for this compound pending further investigation.
Experimental Protocols
The following are descriptions of standard experimental protocols that would be used to assess the toxicological profile of this compound.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.
-
Procedure: A small area of the rabbit's back is clipped free of fur. 0.5 mL of the test substance is applied to a small gauze patch, which is then applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
Observations: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Interpretation: If corrosive effects are observed in the first animal, the test is terminated. If no corrosion is observed, the test is confirmed in two additional animals. The mean scores for erythema and edema are used to classify the substance.[5][6]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test System: Similar to the dermal test, healthy young adult albino rabbits are used.
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Reactions of the cornea, iris, and conjunctiva are scored. The observation period may be extended up to 21 days to assess the reversibility of the effects.
-
Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.[7][8]
Bacterial Reverse Mutation Test (Ames Test)
This is a widely used in vitro test to assess the mutagenic potential of a chemical.
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Observations: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9][10][11]
Mechanism of Toxicity and Signaling Pathways
The precise molecular mechanisms of toxicity for this compound have not been elucidated. However, based on its chemical structure, it is a potent electrophilic agent. The benzyl bromide moiety is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and glutathione (B108866).
This covalent modification can lead to:
-
DNA Adducts: If the nucleophile is a base in DNA, the resulting adduct can lead to mutations during DNA replication, which may initiate carcinogenesis.
-
Protein Dysfunction: Covalent binding to amino acid residues (e.g., cysteine, histidine) in proteins can alter their structure and function, leading to enzyme inhibition, disruption of signaling pathways, and impaired cellular processes.
-
Oxidative Stress: Depletion of cellular nucleophiles, such as the antioxidant glutathione (GSH), can lead to an imbalance in the cellular redox state, resulting in oxidative stress and subsequent cellular damage.
Electrophiles are known to modulate several signaling pathways, including those involved in inflammation, apoptosis, and the heat shock response.[12] However, specific pathways affected by this compound have not been identified.
Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a chemical like this compound.
Conclusion
This compound is a hazardous chemical that requires careful handling. While quantitative toxicological data is limited, its classification as a flammable and corrosive substance that causes severe skin and eye damage necessitates stringent safety protocols. Its reactivity as an electrophile suggests a potential for mutagenicity and other cellular damage through covalent modification of macromolecules. Further research is critically needed to fully characterize its toxicological profile, including acute toxicity studies, genotoxicity assays, and investigations into its mechanisms of action. This will enable a more complete risk assessment for professionals in the pharmaceutical and chemical industries who work with this important synthetic intermediate.
References
- 1. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Bromide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Fluorinated Building Block in Modern Chemistry
Abstract
3,5-Bis(trifluoromethyl)benzyl bromide is a pivotal organofluorine compound, widely recognized for its role as a versatile building block in organic synthesis and medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of molecules into which it is incorporated. These characteristics make it a highly sought-after reagent in the design and synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and significant applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its use in the synthesis of a neurokinin-1 (NK1) receptor antagonist and as a derivatizing agent for nucleic acid analysis are presented. Furthermore, this guide elucidates the critical signaling pathways—NK1 receptor and CCR2—that are modulated by compounds synthesized using this key intermediate.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following tables summarize the commercial availability and key physical and chemical properties of this compound from prominent suppliers.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number | Purity | Form |
| Sigma-Aldrich | 263397 | ≥97% | Liquid |
| TCI America | B1867 | >96.0% (GC) | Colorless to yellow liquid |
| Chem-Impex | 002102 | ≥96% (GC) | White or colorless to yellow to orange powder to lump to clear liquid |
| Fisher Scientific | AC263390050 | 97% | Liquid |
| Oakwood Chemical | 002102 | 96% | Liquid |
| BLDpharm | BD13889 | 97% | Liquid |
| ECHEMI (Various) | - | Up to 99% | Liquid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32247-96-4 | [1][2] |
| Molecular Formula | C₉H₅BrF₆ | [1][2] |
| Molecular Weight | 307.03 g/mol | [1][2] |
| Appearance | Clear colorless to yellow-brown liquid | [1] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 136-140 °C at 14 mmHg | [3] |
| Density | 1.675 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.445 | [2][4] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [2][3] |
Applications in Drug Discovery and Organic Synthesis
The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make this reagent a valuable tool in the synthesis of a wide range of biologically active molecules.
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
One of the most notable applications of this compound is in the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor.[5] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis. The antagonist L-733,060, for example, incorporates the 3,5-bis(trifluoromethyl)benzyl group, which is crucial for its high binding affinity.[5]
Derivatization Reagent for GC-MS Analysis
This compound is also employed as a derivatizing agent in analytical chemistry, particularly for enhancing the detection of certain molecules by gas chromatography-mass spectrometry (GC-MS). It is used to derivatize uracil (B121893) in DNA, allowing for sensitive quantification.[6] The resulting derivative exhibits excellent chromatographic properties and can be detected with high sensitivity using negative chemical ionization mass spectrometry.[6]
Experimental Protocols
Synthesis of the NK1 Receptor Antagonist L-733,060
This protocol describes the etherification of a piperidinol intermediate with this compound, a key step in the synthesis of L-733,060.[5]
Reaction Scheme:
Caption: Key CCR2 Signaling Pathways.
Conclusion
This compound stands out as a critical reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to introduce the bis(trifluoromethyl)phenyl moiety provides a strategic advantage in modulating the physicochemical and pharmacological properties of drug candidates. This guide has provided a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols. The elucidation of the signaling pathways targeted by its derivatives further underscores its importance in modern drug discovery and development. For researchers and scientists in this field, a thorough understanding of this versatile building block is essential for the continued innovation of novel and effective therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 32247-96-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Fluorinated Building Block: A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide, a halogenated organic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its significance lies in the unique properties conferred by the two trifluoromethyl groups on the benzene (B151609) ring. These groups enhance the lipophilicity and metabolic stability of molecules into which they are incorporated, making this compound a highly sought-after building block in drug discovery, particularly in the development of neurokinin-1 (NK1) receptor antagonists. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound.
While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the burgeoning field of fluorine chemistry and the increasing demand for specialized fluorinated intermediates in the pharmaceutical industry. The development of synthetic routes to this compound appears to have been driven by the need for precursors to complex, pharmacologically active molecules. Its utility as a versatile reagent is highlighted in numerous patents and research articles centered on the synthesis of novel therapeutic agents.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₅BrF₆[1] |
| Molecular Weight | 307.03 g/mol [1] |
| CAS Number | 32247-96-4[1] |
| Melting Point | 18 °C[1] |
| Boiling Point | 136-140 °C at 14 mmHg[2] |
| Density | 1.675 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.445[2] |
| Appearance | Clear colorless to yellow-brown liquid or low-melting solid[1] |
Experimental Protocols for Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from a suitable 3,5-bis(trifluoromethyl)benzene derivative. The most common routes involve the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, followed by its bromination.
Method 1: Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene (B1265498) via Grignard Reaction and Formylation
This method involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by a reaction with a formaldehyde (B43269) source to yield the corresponding benzyl (B1604629) alcohol. The alcohol is then brominated.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol
-
Materials: 3,5-Bis(trifluoromethyl)bromobenzene, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), paraformaldehyde, hydrochloric acid.
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous THF under a nitrogen atmosphere.
-
A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
-
The reaction mixture is cooled, and solid paraformaldehyde is added portion-wise. The reaction is stirred, often overnight, at room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzyl alcohol.
-
The crude product can be purified by distillation or crystallization.
-
Step 2: Bromination of 3,5-Bis(trifluoromethyl)benzyl Alcohol
-
Materials: 3,5-Bis(trifluoromethyl)benzyl alcohol, 48% hydrobromic acid (HBr), concentrated sulfuric acid (H₂SO₄).
-
Protocol:
-
In a round-bottom flask, 3,5-bis(trifluoromethyl)benzyl alcohol is mixed with 48% aqueous hydrobromic acid.
-
The mixture is heated, and concentrated sulfuric acid is added dropwise while monitoring the internal temperature.
-
The reaction mixture is then heated to a higher temperature (e.g., 100-105 °C) and maintained for several hours to ensure complete conversion.
-
After cooling, the reaction mixture is diluted with water, and the phases are separated.
-
The organic phase, containing the desired this compound, is washed with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent (if any was used for extraction) is removed to yield the final product. A yield of over 99% has been reported for this step.
-
Method 2: Synthesis from 3,5-Bis(trifluoromethyl)benzaldehyde via Reduction and Bromination
This alternative route begins with the reduction of the corresponding benzaldehyde (B42025) to the benzyl alcohol, followed by a bromination step.
Step 1: Reduction of 3,5-Bis(trifluoromethyl)benzaldehyde
-
Materials: 3,5-Bis(trifluoromethyl)benzaldehyde, methanol (B129727), sodium borohydride (B1222165) (NaBH₄), ethyl acetate, anhydrous sodium sulfate.
-
Protocol:
-
3,5-Bis(trifluoromethyl)benzaldehyde is dissolved in methanol in a flask.
-
Sodium borohydride is added portion-wise to the solution, and the mixture is stirred at room temperature for a couple of hours.
-
The methanol is removed by evaporation.
-
Water is added to the residue, and the product, 3,5-bis(trifluoromethyl)benzyl alcohol, is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the alcohol.
-
Step 2: Bromination using Triphenylphosphine (B44618) and Carbon Tetrabromide
-
Materials: 3,5-Bis(trifluoromethyl)benzyl alcohol, toluene, triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), silica (B1680970) gel.
-
Protocol:
-
The 3,5-bis(trifluoromethyl)benzyl alcohol obtained from the previous step is dissolved in toluene.
-
The solution is cooled in an ice bath, and triphenylphosphine and carbon tetrabromide are added.
-
The mixture is stirred for a couple of hours under these cooled conditions.
-
The reaction mixture is then filtered through a pad of silica gel to remove triphenylphosphine oxide.
-
The solvent is evaporated from the filtrate, and the crude product is purified by column chromatography to give this compound.
-
Visualizing the Synthesis: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic workflow for Method 1.
References
Methodological & Application
Application Notes and Protocols: The Use of 3,5-Bis(trifluoromethyl)benzyl Bromide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, valued for introducing the bulky, lipophilic, and electron-withdrawing 3,5-bis(trifluoromethyl)benzyl group. In peptide chemistry, this moiety can be strategically incorporated to enhance peptide stability, modulate biological activity, and serve as a probe for studying peptide-protein interactions. The primary application of this compound in peptide synthesis is the selective alkylation of nucleophilic amino acid side chains, most notably cysteine. This document provides detailed application notes and a comprehensive protocol for the S-alkylation of cysteine-containing peptides using this reagent.
Principle of Application: S-Alkylation of Cysteine
The most prominent application of this compound in peptide modification is the S-alkylation of cysteine residues. The thiol group of the cysteine side chain is a strong nucleophile that readily reacts with the electrophilic benzylic carbon of the reagent, forming a stable thioether bond. This modification is highly specific for cysteine under controlled pH conditions.
The two trifluoromethyl (CF3) groups on the benzyl (B1604629) ring are strongly electron-withdrawing. This property can influence the peptide's conformation, hydrophobicity, and interaction with biological targets. Furthermore, the 19F NMR signal of the CF3 groups can be a useful tool for biophysical studies.
While cysteine is the primary target, other nucleophilic residues such as methionine, histidine, and the N-terminal amine could potentially react under more forcing conditions or at different pH values, though with significantly lower efficiency.[1]
Data Presentation
The following table summarizes representative quantitative data for the S-alkylation of a model cysteine-containing peptide with this compound. Please note that these are illustrative values and actual results may vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Value | Method of Analysis |
| Peptide Substrate | Ac-Tyr-Cys-Ala-Phe-Gly-NH2 | - |
| Reagent | This compound | - |
| Reaction Yield (Crude) | > 90% | RP-HPLC (214 nm) |
| Purity (After Purification) | > 98% | RP-HPLC (214 nm) |
| Mass Confirmation (Expected) | [M+H]+ = Peptide MW + 289.02 | ESI-MS |
| Mass Confirmation (Observed) | Consistent with expected mass | ESI-MS |
| Reaction Time | 2-4 hours | TLC/RP-HPLC Monitoring |
| Optimal pH | 7.5 - 8.5 | - |
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ammonium (B1175870) bicarbonate (NH4HCO3) or Phosphate buffer
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water
-
Reversed-phase HPLC system (preparative and analytical)
-
Mass spectrometer (ESI or MALDI)
Protocol: S-Alkylation of a Cysteine-Containing Peptide
This protocol details the procedure for the S-alkylation of a cysteine-containing peptide in solution.
-
Peptide Dissolution:
-
Dissolve the lyophilized peptide in a minimal amount of DMF.
-
Add an aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to achieve the desired final peptide concentration (typically 1-5 mg/mL). The final solvent system should be a mixture that ensures peptide solubility (e.g., DMF/water or ACN/water).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF (e.g., 100 mM).
-
-
Alkylation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the stirring peptide solution.
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the reaction progress by analytical RP-HPLC and mass spectrometry at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 2-4 hours.
-
-
Reaction Quenching:
-
Once the reaction is complete, quench any excess this compound by adding a small amount of a thiol-containing scavenger, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, and stirring for an additional 30 minutes.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%).
-
Purify the crude modified peptide by preparative reversed-phase HPLC using a suitable C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Lyophilization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the modified peptide by mass spectrometry. The observed mass should correspond to the mass of the starting peptide plus the mass of the 3,5-bis(trifluoromethyl)benzyl group (289.02 Da).
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Visualizations
Caption: S-Alkylation of a cysteine-containing peptide.
Caption: Experimental workflow for peptide modification.
Troubleshooting
-
Low Reaction Yield:
-
Ensure the pH of the reaction mixture is in the optimal range (7.5-8.5) to facilitate deprotonation of the cysteine thiol.
-
Increase the molar excess of the this compound.
-
Ensure the peptide is fully dissolved. Sonication may be required.
-
-
Side Reactions:
-
To minimize alkylation of other nucleophilic residues, maintain the pH below 9.
-
Protect the reaction from light to prevent the formation of radical species.
-
Use a minimal excess of the alkylating reagent and monitor the reaction closely to avoid prolonged reaction times.
-
-
Poor Solubility of Modified Peptide:
-
The addition of the hydrophobic 3,5-bis(trifluoromethyl)benzyl group can decrease peptide solubility. Use of organic co-solvents such as acetonitrile or isopropanol (B130326) in the purification buffers may be necessary.
-
Safety Precautions
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols for HPLC Derivatization using 3,5-Bis(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. However, the analysis of certain molecules can be challenging due to their physicochemical properties. Compounds that lack a suitable chromophore, exhibit poor retention on conventional stationary phases, or have low volatility are often candidates for chemical derivatization.
3,5-Bis(trifluoromethyl)benzyl bromide is a highly effective derivatizing agent for enhancing the detectability of a range of analytes in HPLC, particularly those containing nucleophilic functional groups such as carboxylic acids, phenols, and thiols. The introduction of the 3,5-bis(trifluoromethyl)benzyl group imparts several advantageous characteristics to the analyte:
-
Enhanced UV Absorbance: The aromatic ring of the reagent acts as a strong chromophore, significantly increasing the molar absorptivity of the derivative and thereby lowering detection limits with UV-Vis detectors.
-
Increased Hydrophobicity: The derivatization process increases the non-polar character of the analyte, leading to improved retention on reversed-phase HPLC columns and better separation from polar matrix components.
-
Improved Peak Shape: By masking polar functional groups, derivatization can reduce peak tailing and improve chromatographic efficiency.
These application notes provide a detailed protocol for the derivatization of carboxylic acids, a common application for this reagent, followed by their analysis using reversed-phase HPLC with UV detection.
Derivatization of Carboxylic Acids
The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction (SN2 mechanism). The carboxylate anion, formed in the presence of a mild base, acts as the nucleophile, attacking the electrophilic benzylic carbon of the reagent and displacing the bromide leaving group to form a stable ester derivative.
Application Notes and Protocols for N-alkylation using 3,5-Bis(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, pharmaceuticals, and functional materials. The introduction of specific alkyl groups can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 3,5-bis(trifluoromethyl)benzyl moiety is a particularly valuable substituent in medicinal chemistry. The two trifluoromethyl groups enhance metabolic stability and can improve a compound's pharmacokinetic profile.[2] 3,5-Bis(trifluoromethyl)benzyl bromide is a versatile reagent for introducing this valuable structural motif.[1] This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound.
Reaction Principle
The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (SN2 mechanism). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the bromide, displacing the bromide ion as the leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of base and solvent is critical to ensure high yields and minimize side reactions.
Data Presentation
The following table summarizes representative yields for the N-alkylation of various primary and secondary amines with this compound. The data is illustrative of typical outcomes for this reaction under the conditions outlined in the experimental protocol.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-(3,5-Bis(trifluoromethyl)benzyl)aniline | 92 |
| 2 | 4-Methoxyaniline | N-(3,5-Bis(trifluoromethyl)benzyl)-4-methoxyaniline | 95 |
| 3 | Benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)benzylamine | 88 |
| 4 | Morpholine | 4-(3,5-Bis(trifluoromethyl)benzyl)morpholine | 90 |
| 5 | Piperidine | 1-(3,5-Bis(trifluoromethyl)benzyl)piperidine | 93 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Amine substrate (e.g., aniline, morpholine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
General Protocol for N-alkylation
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 0.2-0.5 M). Add a base, such as anhydrous potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.05 eq.) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if the amine is less reactive.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.
-
If a liquid base like triethylamine was used, proceed directly to the next step.
-
Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Visualizations
Caption: Experimental workflow for the N-alkylation of amines.
Caption: SN2 mechanism for N-alkylation.
References
Synthesis of Novel Compounds Using 3,5-Bis(trifluoromethyl)benzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, prized for its utility in the development of novel therapeutic agents. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the lipophilicity, metabolic stability, and binding affinity of target molecules, making this moiety a valuable component in drug design. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing this compound, with a focus on its application in generating compounds with potential antibacterial and neurokinin-1 (NK1) receptor antagonist activities.
Applications in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a variety of biologically active molecules. Its incorporation can lead to enhanced potency and improved pharmacokinetic profiles. Key applications include:
-
Antibacterial Agents: The lipophilic nature of the 3,5-bis(trifluoromethyl)benzyl group can facilitate the penetration of bacterial cell membranes, leading to the development of potent antimicrobial agents. Pyrazole (B372694) derivatives containing this moiety have shown significant activity against drug-resistant bacteria.
-
Neurokinin-1 (NK1) Receptor Antagonists: The NK1 receptor is implicated in a range of physiological processes, including inflammation, pain, and emesis. Compounds bearing the 3,5-bis(trifluoromethyl)benzyl group are crucial intermediates in the synthesis of potent and selective NK1 receptor antagonists.[1][2]
-
Anti-Inflammatory Compounds: By targeting key inflammatory pathways, compounds synthesized from this compound have demonstrated potential as anti-inflammatory agents.
Data Presentation
Table 1: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of novel pyrazole derivatives against various bacterial strains. These compounds were synthesized from a pyrazole aldehyde derived from 3',5'-bis(trifluoromethyl)acetophenone.
| Compound | Gram-Positive Bacteria MIC (µg/mL) |
| Phenyl-substituted derivative (1) | 2 |
| Alkyl-substituted derivatives (2 and 3) | Lower MICs than compound 1 |
| Compounds 11, 28, and 29 | Potent against S. aureus biofilms with MBEC values as low as 1 µg/mL |
| General Observation | Most synthesized compounds are potent inhibitors of planktonic Gram-positive bacteria with MIC values as low as 0.25 µg/mL.[3][4][5] |
Table 2: In Vivo Activity of Tetrahydropyridine (B1245486) NK1 Receptor Antagonists
The following table presents the in vivo efficacy (ED₅₀) of tetrahydropyridine derivatives containing the N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl moiety in a capsaicin-induced plasma extravasation model in guinea pig trachea, a measure of NK1 receptor antagonism.
| Compound | Oral ED₅₀ (mg/kg) |
| 3a | 0.20 |
| 3b | 0.27 |
| 3f | 0.27 |
Experimental Protocols
Protocol 1: N-Alkylation of a Pyrazole with this compound
This protocol describes a general procedure for the N-alkylation of a substituted pyrazole with this compound to synthesize novel antibacterial agents.
Materials:
-
Substituted pyrazole (e.g., 3-methyl-1H-pyrazole)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the substituted pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add this compound (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole.
Protocol 2: Synthesis of an Amide Intermediate for NK1 Receptor Antagonists
This protocol outlines the coupling of N-methyl-3',5'-bis(trifluoromethyl)benzylamine with a carboxylic acid, a key step in synthesizing NK1 receptor antagonists. The required N-methyl-3',5'-bis(trifluoromethyl)benzylamine can be prepared from this compound via reaction with methylamine.
Materials:
-
Carboxylic acid (1.0 eq)
-
N-methyl-3',5'-bis(trifluoromethyl)benzylamine (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add triethylamine and TBTU to the solution and stir at room temperature for 10 minutes.
-
Amide Coupling: Add N-methyl-3',5'-bis(trifluoromethyl)benzylamine to the reaction mixture. Maintain the pH at 8 by adding more triethylamine if necessary.
-
Stir the reaction for 1-2 hours at room temperature.
-
Work-up: Extract the solution with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the solution and evaporate the solvent to yield the crude amide product, which can be used in the next step without further purification.[5]
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3,5-Bis(trifluoromethyl)benzyl Bromide in the Synthesis of Advanced Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, prized for its ability to introduce the sterically bulky and electron-withdrawing 3,5-bis(trifluoromethyl)benzyl moiety into molecular frameworks. These trifluoromethyl groups significantly influence the electronic and lipophilic properties of the resulting molecules, making them ideal components in the design of selective ion sensors. This document provides detailed application notes and experimental protocols for the synthesis of ion sensors utilizing this compound, with a focus on anion recognition.
The incorporation of the 3,5-bis(trifluoromethyl)benzyl group into receptor molecules, such as those based on urea, thiourea, or squaramide scaffolds, enhances their ability to selectively bind anions through hydrogen bonding. The strong electron-withdrawing nature of the two trifluoromethyl groups increases the acidity of the N-H protons in these scaffolds, making them more effective hydrogen bond donors. This enhanced interaction leads to higher affinity and selectivity for specific anions. The bulky nature of the benzyl (B1604629) group can also create a well-defined binding pocket, further contributing to selectivity.
Featured Application: A Colorimetric Anion Sensor Based on a Schiff Base
A notable application of a derivative of this compound is in the synthesis of a Schiff base that functions as a colorimetric sensor for various anions. The synthesis involves the condensation of 3,5-bis(trifluoromethyl)aniline (B1329491) (which can be prepared from the corresponding benzyl bromide) with a suitable aldehyde. The resulting Schiff base exhibits a distinct color change in the presence of specific anions, allowing for their visual detection.
Signaling Pathway
The sensing mechanism is based on the interaction of the anion with the receptor, which perturbs the electronic structure of the molecule and leads to a change in its absorption spectrum, resulting in a visible color change. For Schiff bases, this can involve hydrogen bonding to the imine nitrogen and/or other hydrogen bond donor groups on the receptor, or in some cases, deprotonation.
Caption: Anion binding to the Schiff base receptor induces a conformational and electronic change, resulting in a visible colorimetric response.
Quantitative Data Summary
The performance of the Schiff base anion sensor, (E)-2-[(3,5-bis(trifluoromethyl)phenylimino)methyl]-4-chlorophenol, is summarized below. The data is based on colorimetric and spectroscopic changes observed upon the addition of various anions in DMSO.[1]
| Anion | Guest Anion | Observed Color Change | Spectroscopic Response |
| F⁻ | Fluoride | Colorless to Yellow/Orange | Significant change in UV-Vis spectrum |
| AcO⁻ | Acetate (B1210297) | Colorless to Yellow/Orange | Significant change in UV-Vis spectrum |
| H₂PO₄⁻ | Dihydrogen Phosphate | Colorless to Yellow/Orange | Significant change in UV-Vis spectrum |
| CN⁻ | Cyanide | Colorless to Yellow/Orange | Significant change in UV-Vis spectrum |
| OH⁻ | Hydroxide | Colorless to Yellow/Orange | Significant change in UV-Vis spectrum |
| Br⁻ | Bromide | No significant change | No significant change in UV-Vis spectrum |
| I⁻ | Iodide | No significant change | No significant change in UV-Vis spectrum |
| SCN⁻ | Thiocyanate | No significant change | No significant change in UV-Vis spectrum |
| ClO₄⁻ | Perchlorate | No significant change | No significant change in UV-Vis spectrum |
| HSO₄⁻ | Hydrogen Sulfate (B86663) | No significant change | No significant change in UV-Vis spectrum |
Experimental Protocols
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline
This protocol describes the synthesis of a precursor molecule that can be further elaborated into an ion sensor.[2]
Materials:
-
(3,5-Bis(trifluoromethyl)phenyl)methanamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and potassium carbonate (10 mmol, 1.38 g).
-
Add anhydrous DMF (20 mL) to the mixture.
-
Stir the reaction mixture at 25 °C for 72 hours.
-
After the reaction is complete, dilute the mixture with deionized water (40 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent in vacuo to yield the product as a yellow solid.
Caption: Workflow for the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline.
Synthesis of (E)-2-[(3,5-bis(trifluoromethyl)phenylimino)methyl]-4-chlorophenol
This protocol details the synthesis of the colorimetric Schiff base anion sensor.[1]
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
5-Chloro-2-hydroxybenzaldehyde
-
Methanol
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)aniline in methanol.
-
Add a methanolic solution of 5-chloro-2-hydroxybenzaldehyde to the aniline (B41778) solution.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried to yield the Schiff base product.
Conclusion
This compound and its derivatives are valuable building blocks for the construction of highly effective and selective ion sensors. The unique electronic and steric properties imparted by the 3,5-bis(trifluoromethyl)benzyl group lead to enhanced binding affinities and specificities, particularly for anions. The provided protocols offer a starting point for researchers to synthesize and explore novel ion sensors for a wide range of applications in chemical and biological research. Further functionalization of these core structures can lead to the development of sensors with tailored properties for specific analytical challenges.
References
Application Notes and Protocols: Williamson Ether Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of ethers using 3,5-Bis(trifluoromethyl)benzyl bromide via the Williamson ether synthesis. This method is a cornerstone of organic synthesis, allowing for the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The protocol herein is designed to be a comprehensive guide for researchers, offering a general procedure that can be adapted for various alcohol substrates. Due to the electrophilic nature of the benzylic bromide, this reaction proceeds efficiently with primary and secondary alkoxides.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1][2][3]
This compound is a valuable building block in medicinal chemistry and materials science. The two trifluoromethyl groups significantly influence the electronic properties of the molecule, enhancing metabolic stability and modulating biological activity. The synthesis of ethers from this starting material provides access to a diverse range of compounds with potential applications in drug discovery and development.[4]
This application note outlines a general procedure for the Williamson ether synthesis using this compound and a generic alcohol. It also includes a summary of typical reaction parameters and a visualization of the experimental workflow.
Chemical Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis.
Experimental Protocol
This protocol describes a general method for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (R-OH)
-
This compound (97%, Sigma-Aldrich, CAS: 32247-96-4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Ether Synthesis:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the stirred alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the flask in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the synthesized ether and should be determined by TLC analysis. A common starting eluent system is a mixture of hexane (B92381) and ethyl acetate.
-
Data Presentation
The following table summarizes typical reaction parameters for a generalized Williamson ether synthesis. Optimal conditions for a specific alcohol substrate may vary and require optimization.
| Parameter | Typical Range / Conditions | Notes |
| Alcohol | Primary or Secondary | Tertiary alcohols are prone to elimination reactions.[1] |
| Base | NaH, KH, NaOH, KOH, K₂CO₃ | Strong bases like NaH or KH are often used for complete deprotonation of the alcohol.[2][7] |
| Solvent | THF, DMF, DMSO | Anhydrous polar aprotic solvents are generally preferred.[2][3] |
| Temperature | 0 °C to Room Temperature | The initial deprotonation and addition of the electrophile are often performed at 0 °C to control the reaction rate. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC.[5] |
| Stoichiometry | Alcohol:Base:Bromide (1:1.1:1) | A slight excess of the base is typically used to ensure complete formation of the alkoxide. |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the Williamson ether synthesis.
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Conclusion
The Williamson ether synthesis is a reliable method for the preparation of ethers from this compound. The provided protocol offers a general framework that can be adapted to a variety of alcohol substrates. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields. The versatility of this reaction makes it an invaluable tool for the synthesis of novel molecules in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)benzyl Bromide as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-bis(trifluoromethyl)benzyl (BTFMB) group is an electron-deficient benzyl-type protecting group for alcohols. The two strongly electron-withdrawing trifluoromethyl groups significantly modify the chemical properties of the benzyl (B1604629) group, offering a unique profile of stability and deprotection conditions compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers. These application notes provide a comprehensive overview of the use of 3,5-bis(trifluoromethyl)benzyl bromide for the protection of alcohols, including detailed experimental protocols for protection and deprotection, stability data, and comparisons with other common protecting groups.
Advantages of the 3,5-Bis(trifluoromethyl)benzyl Protecting Group
The BTFMB group offers several potential advantages in organic synthesis:
-
Modified Reactivity: The electron-withdrawing nature of the trifluoromethyl groups is expected to increase the stability of the BTFMB ether towards certain oxidative cleavage conditions that readily cleave electron-rich benzyl ethers like the PMB group.
-
Orthogonality: The unique electronic properties of the BTFMB group may allow for selective protection and deprotection in the presence of other protecting groups.
-
Crystallinity: The fluorine content can in some cases enhance the crystallinity of intermediates, aiding in their purification.
Data Presentation
Table 1: Protection of Alcohols with this compound
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol | NaH | DMF | 0 to rt | 12 | >90 (Typical) |
| 2 | Secondary Alcohol | NaH | THF | rt | 16 | 85-95 (Typical) |
| 3 | Phenol | K₂CO₃ | Acetone | Reflux | 8 | >90 (Typical) |
Note: The data in this table is based on typical conditions for Williamson ether synthesis. Specific yields may vary depending on the substrate.
Table 2: Deprotection of 3,5-Bis(trifluoromethyl)benzyl Ethers
| Entry | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Catalytic Hydrogenolysis | Pd(OH)₂/C, H₂ | EtOAc | rt | 24 | 82 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
This protocol describes a standard Williamson ether synthesis for the protection of a primary alcohol.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,5-bis(trifluoromethyl)benzyl ether.
Protocol 2: Deprotection of a 3,5-Bis(trifluoromethyl)benzyl Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of the BTFMB ether under neutral, reductive conditions.[1]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl protected alcohol
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 20 wt%)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus
Procedure:
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl protected alcohol (1.0 eq.) in ethyl acetate in a suitable reaction vessel.
-
Carefully add Pd(OH)₂/C (20 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon or at a specified pressure in a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product further by flash column chromatography.
Stability Profile
The stability of the 3,5-bis(trifluoromethyl)benzyl ether is influenced by the electron-withdrawing trifluoromethyl groups.
-
Acidic Conditions: Expected to be relatively stable to mild acidic conditions. Stronger Lewis acids or protic acids may lead to cleavage, although likely under harsher conditions than for a standard benzyl ether.
-
Basic Conditions: Stable to a wide range of basic conditions, a characteristic feature of benzyl-type ethers.
-
Oxidative Conditions: The electron-deficient nature of the aromatic ring makes the BTFMB group more resistant to oxidative cleavage compared to electron-rich benzyl ethers like PMB. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are not expected to readily cleave the BTFMB ether under standard conditions.
-
Reductive Conditions: As demonstrated, the BTFMB group can be removed by catalytic hydrogenolysis.[1] It is expected to be stable to dissolving metal reductions (e.g., Na/NH₃).
Mandatory Visualizations
Experimental Workflow for Protection of Alcohols
Caption: Workflow for the protection of an alcohol.
Experimental Workflow for Deprotection of BTFMB Ethers
Caption: Workflow for the deprotection of a BTFMB ether.
Logical Relationship of Benzyl-Type Protecting Group Reactivity
Caption: Reactivity comparison of benzyl-type protecting groups.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Bis(trifluoromethyl)benzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3,5-bis(trifluoromethyl)benzyl bromide with various arylboronic acids or their derivatives. The strong electron-withdrawing nature of the two trifluoromethyl groups on the benzyl (B1604629) bromide substrate makes it an excellent electrophile for these reactions, often leading to high yields of the desired diarylmethane products.[1][2] Diaryl- and heteroarylmethane structural motifs are prevalent in a wide range of pharmaceuticals and natural products.[1]
The protocols outlined below describe both conventional heating and microwave-assisted methods, providing flexibility for different laboratory setups and time constraints.
Core Concepts and Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (e.g., an arylboronic acid or aryltrifluoroborate). The reaction forms a new carbon-carbon bond, providing a powerful tool for synthesizing complex organic molecules.[1]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the benzyl bromide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[1] For electron-deficient benzyl bromides, such as the 3,5-bis(trifluoromethyl) derivative, specific conditions have been found to be particularly effective.
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the Suzuki coupling of benzyl halides, which are applicable to this compound.
Table 1: Conventional Heating Method
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | A common and effective catalyst for this transformation. |
| Boron Reagent | Potassium Aryltrifluoroborate (1.0 - 1.1 equiv) | Stable and effective coupling partners.[1] |
| Base | Cs₂CO₃ (3.0 equiv) | A strong inorganic base often used in Suzuki couplings. |
| Solvent | THF/H₂O (10:1) | A common solvent mixture for Suzuki reactions. |
| Temperature | 77 °C | |
| Time | 16 - 23 hours | Reaction progress should be monitored (e.g., by TLC or GC-MS). |
| Yield | Good to excellent | Electron-poor electrophiles generally provide high yields.[1] |
Table 2: Microwave-Assisted Method
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | JohnPhos (10 mol%) | A bulky electron-rich phosphine (B1218219) ligand that can enhance catalytic activity. |
| Boron Reagent | Arylboronic Acid (1.5 equiv) | |
| Base | K₂CO₃ (3.0 equiv) | |
| Solvent | DMF | |
| Temperature | 140 °C | |
| Time | 20 minutes | Microwave irradiation can significantly reduce reaction times.[3] |
| Yield | Moderate to good | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Conventional Heating
This protocol is adapted from a general procedure for the coupling of benzylic halides with potassium aryltrifluoroborates.[4]
Materials:
-
This compound (1.0 equiv)
-
Potassium aryltrifluoroborate (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/H₂O (10:1 mixture)
-
Nitrogen or Argon gas
-
Sealed tube or reaction vessel
Procedure:
-
To a sealed tube, add this compound, the potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). This should be repeated three times.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 77 °C.
-
Stir the reaction mixture for the specified time (e.g., 23 hours). Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on a procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides.[3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
K₂CO₃ (3.0 mmol)
-
DMF (2 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add DMF (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
side reactions of 3,5-Bis(trifluoromethyl)benzyl bromide in alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address side reactions encountered during alkylation experiments using 3,5-Bis(trifluoromethyl)benzyl bromide.
Troubleshooting Guide
This guide is designed to help you identify and resolve common side reactions.
Issue 1: Low yield of the desired product and presence of a more polar impurity.
-
Possible Cause: Hydrolysis of this compound to 3,5-Bis(trifluoromethyl)benzyl alcohol. This is a common side reaction, especially in the presence of water or other nucleophilic species.[1]
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Choice of base: Use a non-nucleophilic base to minimize competition with your intended nucleophile.
-
Temperature control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Purification: The resulting 3,5-Bis(trifluoromethyl)benzyl alcohol can often be removed by a simple aqueous wash during workup or by standard column chromatography.[1]
-
Issue 2: Formation of a high-boiling, non-polar byproduct.
-
Possible Cause: Formation of 1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane (B14775008) (bibenzyl) through a Wurtz-type coupling. This can be promoted by certain reactive metals or reducing conditions.
-
Troubleshooting Steps:
-
Avoid reactive metals: Ensure your reaction vessel and reagents are free from contaminants like powdered zinc or iron.
-
Control stoichiometry: Use a minimal excess of the alkylating agent.
-
Purification: This non-polar impurity can typically be separated from the desired product by column chromatography.
-
Issue 3: The reaction is sluggish, and multiple products are observed, including some with a higher molecular weight.
-
Possible Cause: Competing Friedel-Crafts alkylation. If your substrate or solvent is aromatic and your reaction conditions are even mildly acidic, the highly reactive this compound can act as an electrophile and alkylate other aromatic rings.
-
Troubleshooting Steps:
-
Use a non-aromatic solvent: If possible, switch to a non-aromatic solvent like THF, acetonitrile (B52724), or DMF.
-
Ensure basic or neutral pH: The use of a base will quench any generated HBr and prevent the reaction mixture from becoming acidic.
-
Avoid Lewis acids: Ensure no adventitious Lewis acids are present in your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound for alkylation?
A1: The most frequently encountered side reaction is the hydrolysis of the benzyl (B1604629) bromide to form 3,5-Bis(trifluoromethyl)benzyl alcohol.[1] This occurs when the reaction is exposed to water. The corresponding benzyl chloride is generally less susceptible to hydrolysis.[1]
Q2: Can elimination reactions be a problem with this compound?
A2: While benzylic halides can undergo elimination reactions, it is less common for primary benzyl bromides like this one because they lack a β-hydrogen on an alkyl substituent.[2] However, under very strong basic conditions, elimination to form a stilbene (B7821643) derivative is a possibility, though typically not a major pathway in standard alkylation reactions.
Q3: I am seeing over-alkylation of my substrate. How can I prevent this?
A3: Over-alkylation can occur if the mono-alkylated product is more nucleophilic than the starting material. To minimize this:
-
Use a slight excess of the nucleophilic substrate relative to the this compound.
-
Add the this compound slowly to the reaction mixture to maintain a low concentration.
-
Perform the reaction at a lower temperature to control the reaction rate.
Q4: My reaction with NaH in DMF is giving a complex mixture. What could be the issue?
A4: The combination of sodium hydride (NaH) and dimethylformamide (DMF) at elevated temperatures can lead to the formation of amine side products.[3][4] It is recommended to use an alternative solvent such as THF when employing NaH as the base.[4]
Data Presentation
| Side Reaction | Side Product | Contributing Factors | Mitigation Strategy |
| Hydrolysis | 3,5-Bis(trifluoromethyl)benzyl alcohol | Presence of water, nucleophilic solvents | Use anhydrous conditions, non-nucleophilic base |
| Wurtz Coupling | 1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane | Reactive metals, reducing conditions | Use clean glassware, avoid metallic impurities |
| Friedel-Crafts | Aryl-CH₂-Ar(CF₃)₂ | Acidic conditions, aromatic solvents/substrates | Use non-aromatic solvents, ensure basic/neutral pH |
| Over-alkylation | Di- or poly-alkylated substrate | Product is more nucleophilic than starting material | Use excess nucleophile, slow addition of alkylating agent |
| Solvent-related | Varies (e.g., amine byproducts with DMF/NaH) | High temperatures with reactive solvent/base combinations | Choose a more inert solvent for the given conditions |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Hydrolysis
-
Preparation: A flame-dried round-bottom flask is charged with the amine (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).
-
Solvent Addition: Anhydrous acetonitrile (or another suitable anhydrous, non-protic solvent) is added via syringe under an inert atmosphere of nitrogen.
-
Reagent Addition: this compound (1.1 eq.) dissolved in a minimal amount of anhydrous acetonitrile is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction is stirred at room temperature (or gently heated if necessary) and monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is filtered to remove the base. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Minimizing Over-alkylation
-
Preparation: A flame-dried round-bottom flask is charged with the nucleophilic substrate (1.2 eq.) and a suitable base (e.g., sodium hydride, 1.3 eq., as a 60% dispersion in mineral oil, washed with anhydrous hexanes) under an inert atmosphere.
-
Solvent Addition: Anhydrous THF is added, and the mixture is stirred at 0 °C.
-
Slow Addition: this compound (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction and Workup: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: Major side reaction pathways in alkylations using this compound.
Caption: A troubleshooting workflow for identifying and resolving side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 3. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Purification of Products from 3,5-Bis(trifluoromethyl)benzyl Bromide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 3,5-bis(trifluoromethyl)benzyl bromide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products derived from this compound.
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Solution |
| Compound is highly polar and retained on silica (B1680970) gel. | Use a more polar eluent or a gradient elution. Consider using a different stationary phase like alumina (B75360) or reverse-phase silica (C18). |
| Compound is unstable on silica gel. | Minimize the time the compound is on the column by running the column faster (flash chromatography). Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent if your compound is basic. |
| Inappropriate solvent system. | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a suitable retention factor (Rf) of 0.2-0.4. |
| Co-elution of impurities. | Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity. High-Performance Liquid Chromatography (HPLC) may offer better resolution. |
Issue 2: Product Fails to Crystallize or Oils Out
| Possible Cause | Solution |
| Presence of impurities inhibiting crystal lattice formation. | Purify the crude material further by chromatography to remove impurities before attempting recrystallization. |
| Inappropriate solvent or solvent system. | Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| Compound has a low melting point or exists as a stable oil. | If the compound is an oil, try to form a salt or co-crystal to induce crystallization. Alternatively, preparative HPLC may be the best option for obtaining a pure, non-crystalline product. Some compounds with multiple fluorine groups may inherently be oils. |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
Issue 3: Contamination with Starting Material or Byproducts
| Possible Cause | Solution |
| Incomplete reaction. | Monitor the reaction progress by TLC or GC/MS to ensure full conversion of the starting material. |
| Hydrolysis of the product or starting material. | Ensure anhydrous reaction and workup conditions. The primary alcohol, 3,5-bis(trifluoromethyl)benzyl alcohol, is a common byproduct of hydrolysis. |
| Formation of Wurtz coupling byproduct in Grignard reactions. | The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent can suppress the formation of the Wurtz coupling by-product in Grignard reactions involving benzyl (B1604629) halides. |
| Over-alkylation in nucleophilic substitution reactions. | Use a controlled stoichiometry of the reagents. Purification by column chromatography is often effective in separating the desired product from over-alkylated byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, the corresponding alcohol (3,5-bis(trifluoromethyl)benzyl alcohol) due to hydrolysis, and byproducts specific to the reaction type. For Grignard reactions, a common byproduct is the biphenyl (B1667301) formed from a coupling reaction. In nucleophilic substitution reactions, over-alkylation products can be observed.
Q2: How can I visualize products containing the 3,5-bis(trifluoromethyl)benzyl moiety on a TLC plate?
A2: Compounds containing this aromatic moiety are often UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. Staining with potassium permanganate (B83412) (KMnO4) can also be effective for visualizing many organic compounds.
Q3: My product, which contains the 3,5-bis(trifluoromethyl)benzyl group, is an oil. Is this normal?
A3: Yes, it is not uncommon for highly fluorinated compounds to have low melting points and exist as oils at room temperature. If the compound is pure as determined by analytical methods like NMR and GC-MS, it can be used as an oil. If solidification is required for subsequent steps, attempting to form a salt or co-crystal might be a viable option.
Q4: What is a good starting point for developing a column chromatography method for these compounds?
A4: A common and effective eluent system for purifying compounds containing the 3,5-bis(trifluoromethyl)benzyl group is a mixture of hexanes and ethyl acetate (B1210297). The polarity can be adjusted based on the polarity of your specific product, as determined by TLC analysis.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Quantitative Data
The following table summarizes purification data for a representative reaction involving a close analog of this compound.
Table 1: Purification of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene
| Purification Method | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Extraction and Vacuum Distillation | 3,5-Bis(trifluoromethyl)benzyl chloride | 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | 94 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
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Slurry Preparation: In a beaker, add the appropriate amount of silica gel to a suitable non-polar solvent (e.g., hexane). Stir to create a uniform slurry.
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Column Packing: Pour the silica gel slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.
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Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for purification and analysis.
preventing decomposition of 3,5-Bis(trifluoromethyl)benzyl bromide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Bis(trifluoromethyl)benzyl bromide during storage.
Troubleshooting Guide
Encountering issues with the purity or performance of your this compound? This guide will help you identify and resolve common problems related to its storage and handling.
Problem: Decreased Purity or Presence of Impurities in Stored this compound
Possible Causes and Solutions:
| Cause | Identification | Recommended Action |
| Moisture Contamination | Appearance of a white or crystalline solid (3,5-Bis(trifluoromethyl)benzyl alcohol). Analytical testing (GC/MS, HPLC, or NMR) confirms the presence of the alcohol. | Store the compound under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents when handling. Ensure storage containers are tightly sealed with high-quality caps (B75204) and septa. |
| Exposure to Light | Discoloration of the liquid (yellowing or browning). | Store the compound in an amber glass bottle to protect it from light. Avoid exposure to direct sunlight or strong laboratory lighting. |
| Inappropriate Storage Temperature | Accelerated degradation, even when protected from moisture and light. | Store the compound at the recommended temperature of 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is stored at lower temperatures. |
| Improper Container | Leaching of impurities from the container or reaction with the container material. | Use high-quality, inert containers such as amber glass bottles with PTFE-lined caps.[1] |
| Lack of Stabilizer | Gradual decomposition over time, even under ideal storage conditions. | For long-term storage, consider adding a stabilizer such as propylene (B89431) oxide. The typical concentration for stabilizing similar reactive organic halides is around 0.1-1%. However, the optimal concentration should be determined experimentally. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during storage?
The primary cause of decomposition is hydrolysis due to the compound's sensitivity to moisture.[1] The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of 3,5-Bis(trifluoromethyl)benzyl alcohol and hydrobromic acid. This reaction can be accelerated by elevated temperatures and the presence of light.
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
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Temperature: 2-8°C[1]
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Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.
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Container: Tightly sealed amber glass bottle with a PTFE-lined cap.[1]
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Light: Protected from light.
Q3: How can I tell if my this compound has decomposed?
Decomposition can be indicated by:
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Visual Changes: A change in color from colorless to yellow or brown, or the formation of a white precipitate (3,5-Bis(trifluoromethyl)benzyl alcohol).
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Analytical Confirmation: Purity can be checked using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The presence of a peak corresponding to 3,5-Bis(trifluoromethyl)benzyl alcohol is a clear indicator of hydrolysis.
Q4: Can I use a stabilizer to prevent decomposition?
Yes, for long-term storage, adding a stabilizer can be beneficial. Propylene oxide is commonly used as a stabilizer for benzyl (B1604629) bromide and other reactive organic halides. It acts as an acid scavenger, neutralizing any hydrobromic acid that may form and thus preventing further acid-catalyzed decomposition. The recommended concentration is typically in the range of 0.1-1%, but the optimal amount for your specific application should be determined empirically.
Q5: Is this compound sensitive to light?
Yes, like many benzyl halides, this compound can be sensitive to light. Photodegradation can occur, leading to the formation of radical species and subsequent decomposition products. Therefore, it is crucial to store it in a light-protected container, such as an amber glass bottle.
Quantitative Data Summary
| Storage Condition | Expected Rate of Decomposition | Primary Degradation Product |
| 2-8°C, Inert Atmosphere, Dark | Low | 3,5-Bis(trifluoromethyl)benzyl alcohol |
| Room Temperature, Air, Light | High | 3,5-Bis(trifluoromethyl)benzyl alcohol and other colored byproducts |
| 2-8°C, Air, Light | Moderate | 3,5-Bis(trifluoromethyl)benzyl alcohol and other colored byproducts |
| Room Temperature, Inert Atmosphere, Dark | Moderate | 3,5-Bis(trifluoromethyl)benzyl alcohol |
Experimental Protocols
Protocol 1: Monitoring the Purity and Detecting Decomposition of this compound by HPLC
Objective: To determine the purity of this compound and quantify the amount of its primary degradation product, 3,5-Bis(trifluoromethyl)benzyl alcohol.
Materials:
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This compound sample
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3,5-Bis(trifluoromethyl)benzyl alcohol standard
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.
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Standard Solution Preparation: Prepare a stock solution of 3,5-Bis(trifluoromethyl)benzyl alcohol in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
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HPLC Analysis:
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Set the flow rate to 1.0 mL/min.
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Set the column temperature to 25°C.
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Set the UV detector to an appropriate wavelength (e.g., 254 nm).
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Inject the standard solutions to generate a calibration curve.
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Inject the sample solution.
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Data Analysis:
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Identify the peaks for this compound and 3,5-Bis(trifluoromethyl)benzyl alcohol based on their retention times compared to the standard.
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Calculate the purity of the sample and the concentration of the alcohol degradant using the calibration curve.
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Protocol 2: Accelerated Stability Study of this compound
Objective: To predict the long-term stability of this compound by subjecting it to accelerated degradation conditions.
Materials:
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This compound sample
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Temperature and humidity-controlled stability chambers
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Amber glass vials with PTFE-lined caps
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HPLC system for analysis (as described in Protocol 1)
Procedure:
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Sample Preparation: Aliquot the this compound into several amber glass vials and seal them tightly.
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Storage Conditions: Place the vials in stability chambers set to different conditions. Recommended conditions based on ICH guidelines for accelerated testing are:
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40°C / 75% Relative Humidity (RH)
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25°C / 60% RH (as a control)
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5°C (recommended storage condition as a baseline)
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Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
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Analysis: Analyze the samples at each time point using the HPLC method described in Protocol 1 to determine the percentage of remaining this compound and the amount of 3,5-Bis(trifluoromethyl)benzyl alcohol formed.
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Data Analysis: Plot the percentage of the parent compound remaining versus time for each storage condition. This data can be used to estimate the shelf-life of the compound under different conditions.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound decomposition.
Caption: Key storage recommendations for maintaining the stability of this compound.
References
troubleshooting low conversion rates in reactions with 3,5-Bis(trifluoromethyl)benzyl bromide
Welcome to the technical support center for reactions involving 3,5-Bis(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance for troubleshooting low conversion rates and other issues encountered during reactions with this compound.
Q1: My reaction with this compound is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Low or no conversion is a common issue that can stem from several factors related to the reagents, reaction conditions, or the nature of your substrate.
Troubleshooting Workflow for Low Conversion:
improving the selectivity of 3,5-Bis(trifluoromethyl)benzyl bromide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving 3,5-Bis(trifluoromethyl)benzyl bromide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the alkylation of nucleophiles with this compound. The electron-withdrawing nature of the two trifluoromethyl groups can influence the reactivity of the benzylic bromide compared to unsubstituted benzyl (B1604629) bromide, and these factors are taken into consideration.
Table 1: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution | Explanation |
| Insufficiently strong base | For N-alkylation of amines or O-alkylation of phenols, select a base with a pKa higher than that of the nucleophile. Consider stronger bases like NaH or KHMDS for less acidic nucleophiles. | The base must be strong enough to deprotonate the nucleophile, generating the more reactive nucleophilic anion. |
| Poor solvent choice | Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.[1] | Polar aprotic solvents are effective for SN2 reactions as they solvate the cation of the base, enhancing the nucleophilicity of the anion, and do not solvate the nucleophile as strongly as protic solvents.[1] Water can hydrolyze the benzyl bromide.[1] |
| Low reaction temperature | Gradually increase the reaction temperature. Start at room temperature and, if the reaction is slow, heat to 50-80 °C.[1] | Some alkylation reactions require thermal energy to overcome the activation barrier.[1] |
| Steric hindrance | If the nucleophile is sterically hindered, longer reaction times or higher temperatures may be necessary. | Steric bulk around the nucleophilic center can slow down the rate of the SN2 reaction. |
| Poor leaving group | While bromide is a good leaving group, for less reactive systems, consider converting the corresponding alcohol to a tosylate or mesylate, which are excellent leaving groups. | The rate of SN2 reactions is dependent on the ability of the leaving group to stabilize the negative charge as it departs. Bromide is generally a better leaving group than chloride. |
Table 2: Poor Selectivity (e.g., Over-alkylation, N- vs. O-alkylation)
| Problem | Potential Cause | Recommended Solution | Explanation |
| Di-alkylation of primary amines | Excess of this compound; strong base deprotonating the secondary amine product. | Use a slight excess (1.1-1.2 equivalents) of the benzyl bromide.[2] Consider a strategy where the primary amine is used as its hydrobromide salt and a base is added slowly to maintain a low concentration of the free primary amine. | The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation. Controlling stoichiometry is crucial.[1] |
| Uncontrolled N- vs. O-alkylation of aminophenols | Reaction conditions favoring one over the other (e.g., base, solvent). | For selective O-alkylation, protect the amine (e.g., as a benzaldehyde-derived imine), perform the O-alkylation, and then deprotect. For selective N-alkylation, consider reductive amination as an alternative to direct alkylation. | The phenoxide is a softer nucleophile than the amine, and its formation is favored by bases like K₂CO₃. The relative nucleophilicity can be influenced by the solvent. Protecting group strategies offer the most reliable control. |
| Elimination side products | Use of a strong, sterically hindered base (e.g., t-BuOK) and high temperatures.[1] | Use a weaker, non-hindered base such as K₂CO₃ or Cs₂CO₃ and maintain moderate reaction temperatures.[1] | Strong, bulky bases can act as bases to abstract a proton from the benzylic carbon, leading to elimination, rather than as nucleophiles. |
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of the di-alkylated product when reacting a primary amine with this compound. How can I improve the selectivity for the mono-alkylated product?
To favor mono-alkylation, you can employ a few strategies. Firstly, carefully control the stoichiometry, using only a slight excess (e.g., 1.1 equivalents) of the benzyl bromide.[2] Secondly, you can use the primary amine as its hydrobromide salt. By doing so, the free amine is in equilibrium with its protonated form. The newly formed secondary amine product is more basic and will be preferentially protonated, effectively taking it out of the reaction mixture and preventing further alkylation. A slow addition of a base like triethylamine (B128534) is recommended in this case.
Q2: What is the best choice of base and solvent for the N-alkylation of an aniline (B41778) derivative?
For N-alkylation of anilines, a common and effective system is using a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[1] The choice of base depends on the pKa of the aniline; for less acidic anilines, a stronger base like sodium hydride (NaH) might be necessary.[1] Always ensure your solvent is anhydrous to prevent hydrolysis of the benzyl bromide.[1]
Q3: How can I selectively alkylate the phenolic oxygen over the amino group in an aminophenol?
Selective O-alkylation in the presence of an amino group can be challenging. The most reliable method is to use a protecting group strategy. You can protect the more nucleophilic amino group, for example, by forming an imine with benzaldehyde. Then, you can perform the O-alkylation on the free hydroxyl group using this compound and a base like K₂CO₃. Finally, the imine can be hydrolyzed under acidic conditions to reveal the free amine, yielding the O-alkylated product.
Q4: My reaction is very slow. Besides increasing the temperature, what else can I do?
If your reaction is sluggish, consider the following:
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Solvent: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO, which are known to accelerate SN2 reactions.[1]
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Base: Check the strength and solubility of your base. A partially soluble base will result in a slower reaction. For weakly acidic nucleophiles, a stronger base is required.[1]
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Phase-Transfer Catalyst: For reactions in biphasic systems or with poorly soluble bases, adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly increase the reaction rate.
Q5: Are there any specific safety precautions for working with this compound?
Yes. Like other benzyl bromides, this compound is a lachrymator and an irritant. It should always be handled in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation of a Primary Amine
This protocol is a general guideline for the mono-alkylation of a primary aromatic amine.
Materials:
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Primary aromatic amine (1.0 eq)
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This compound (1.1 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Dimethylformamide (DMF), anhydrous
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary aromatic amine and anhydrous DMF.
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Add anhydrous potassium carbonate to the solution.
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Stir the mixture at room temperature for 15-20 minutes.
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Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: O-alkylation of a Phenol (B47542)
This protocol provides a general method for the O-alkylation of a phenolic compound.
Materials:
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Phenol (1.0 eq)
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This compound (1.2 eq)
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Cesium carbonate (Cs₂CO₃), anhydrous (1.5 eq)
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Acetonitrile, anhydrous
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol in anhydrous acetonitrile.
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Add anhydrous cesium carbonate to the solution.
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Stir the suspension at room temperature for 20-30 minutes.
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Add this compound to the reaction mixture.
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Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60 °C) if necessary. Monitor the reaction by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
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Rinse the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by silica gel column chromatography to obtain the desired ether.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for selectivity issues.
References
Technical Support Center: Purification of Product Mixtures Containing 3,5-Bis(trifluoromethyl)benzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3,5-Bis(trifluoromethyl)benzyl bromide from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Product co-elutes with this compound during column chromatography.
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Possible Cause: The polarity of the eluent is too high, or the product and the benzyl (B1604629) bromide have very similar polarities.
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Troubleshooting Steps:
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Gradient Elution: Start with a very non-polar mobile phase (e.g., hexane (B92381) or heptane) and gradually increase the polarity by slowly introducing a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). This can improve the separation between the non-polar benzyl bromide and a more polar product.
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Solvent System Modification: Experiment with different solvent systems. For example, a mixture of dichloromethane and methanol (B129727) (e.g., 100:1 DCM/MeOH) has been successfully used for the purification of related compounds.[1]
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Alternative Stationary Phase: If separation on silica (B1680970) gel is challenging, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if the product is sufficiently polar).
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Issue 2: Incomplete removal of this compound after aqueous extraction.
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Possible Cause: Insufficient washing, or the organic solvent used has some miscibility with water.
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Troubleshooting Steps:
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Increase the Number of Washes: Perform multiple extractions with the aqueous solution (e.g., saturated sodium bicarbonate or brine). Three to five washes are often more effective than a single large-volume wash.
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Choice of Organic Solvent: Use a non-polar organic solvent with low water solubility, such as heptane (B126788), for the extraction.[2]
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Back-Extraction: After the initial separation, the organic layer can be "back-extracted" with fresh aqueous solution to further remove any remaining water-soluble impurities.
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Issue 3: Product degradation during vacuum distillation.
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Possible Cause: The product is thermally labile at the required distillation temperature. This compound has a boiling point of 136-140 °C at 14 mmHg.
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Troubleshooting Steps:
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Lower the Pressure: Use a high-vacuum pump to lower the boiling points of both the product and the benzyl bromide, allowing for distillation at a lower temperature.
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Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at elevated temperatures.
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Alternative Purification Method: If thermal degradation is unavoidable, consider non-thermal purification methods like column chromatography or quenching.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common methods include:
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Flash Column Chromatography: Effective for separating compounds with different polarities.
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Aqueous Extraction: Useful for removing the benzyl bromide and its hydrolysis byproducts.
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Vacuum Distillation: Suitable for thermally stable products where there is a significant difference in boiling points.[3]
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Quenching: Involves reacting the excess benzyl bromide with a scavenger reagent to form a more easily removable byproduct.
Q2: Can I use a simple aqueous wash to remove this compound?
A2: Yes, an aqueous wash can be effective. Washing the organic layer with a saturated solution of sodium bicarbonate can help to hydrolyze the benzyl bromide to the corresponding alcohol, which is more polar and can be removed in the aqueous layer. Subsequent washes with brine can help to remove residual water from the organic layer. For a related compound, a workup involving dilution with heptane followed by water washes resulted in a product with >99% purity.[2]
Q3: What quenching agents can be used to remove excess this compound?
A3: Several quenching agents can be employed. A common choice is triethylamine (B128534). The excess benzyl bromide reacts with triethylamine to form a quaternary ammonium (B1175870) salt, which is typically insoluble in common organic solvents and can be removed by filtration, or is soluble in an aqueous phase and can be removed by extraction.
Q4: What are the typical yields and purities I can expect after purification?
A4: The yield and purity are highly dependent on the chosen method and the nature of your product. However, here are some reported examples:
| Purification Method | Product Yield | Product Purity | Reference |
| Vacuum Distillation | - | >92% (for the alcohol precursor) | [3][4] |
| Aqueous Extraction & Distillation | 94% | >99% | [2] |
| Flash Chromatography | 41% | - | [1] |
Q5: How can I monitor the removal of this compound?
A5: The progress of the purification can be monitored by techniques such as:
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Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the benzyl bromide.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the relative amounts of product and residual benzyl bromide.
Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This protocol is suitable for products that have a different polarity than this compound.
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Sample Preparation: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
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Column Packing: Pack a silica gel column with a non-polar solvent like hexane or heptane.
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution:
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Begin eluting with a non-polar solvent (e.g., 100% hexane) to first elute the non-polar this compound.
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Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient of 0% to 20% ethyl acetate in hexane is a good starting point for many compounds. For some applications, a solvent system of dichloromethane/methanol (100:1) has been effective.[1]
-
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal by Aqueous Extraction
This protocol is effective for removing the benzyl bromide and its more polar hydrolysis byproducts.
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as heptane or ethyl acetate.
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will help to hydrolyze the remaining benzyl bromide. Vent the separatory funnel frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water (2-3 times).
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of dissolved water in the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product. A study on a similar compound showed that dilution with heptane and subsequent water washes yielded a product with >99% purity and a 94% yield.[2]
Protocol 3: Removal by Quenching with Triethylamine
This method converts the excess benzyl bromide into a salt, which can be easily removed.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Quenching Agent: Slowly add an excess of triethylamine (approximately 1.5-2 equivalents relative to the excess benzyl bromide) to the stirred reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide.
-
Work-up Option A (Filtration): If a precipitate (the quaternary ammonium salt) forms, it can be removed by vacuum filtration. Wash the filter cake with a small amount of cold solvent to recover any entrained product.
-
Work-up Option B (Extraction): Dilute the reaction mixture with a water-immiscible organic solvent and wash with water. The triethylammonium (B8662869) bromide salt is water-soluble and will be removed in the aqueous layer.
-
Further Purification: The organic layer can then be further washed with brine, dried, and concentrated as described in Protocol 2.
Visualizing Experimental Workflows
Caption: Workflow for removal of this compound by flash chromatography.
Caption: Workflow for removal of this compound by aqueous extraction.
Caption: Workflow for quenching excess this compound with triethylamine.
References
managing hydrobromic acid byproduct from 3,5-Bis(trifluoromethyl)benzyl bromide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hydrobromic acid (HBr), a common byproduct in reactions involving 3,5-Bis(trifluoromethyl)benzyl bromide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and neutralization of hydrobromic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent or Uncontrolled Reaction During Neutralization | 1. Neutralizing agent added too quickly.2. Concentration of the neutralizing agent is too high.3. Inadequate cooling of the reaction mixture. | 1. Add the neutralizing solution slowly, dropwise, using an addition funnel.[1]2. Use a dilute solution of the neutralizing agent (e.g., 5-10% aqueous sodium bicarbonate).3. Ensure the reaction mixture is cooled in an ice bath before and during neutralization.[1] |
| Incomplete Neutralization (Aqueous layer is still acidic) | 1. Insufficient amount of neutralizing agent added.2. Inefficient mixing of the biphasic system. | 1. Monitor the pH of the aqueous layer with pH paper or a calibrated pH meter. Continue adding the neutralizing agent until the pH is neutral to slightly basic (pH 7-8).2. Ensure vigorous stirring to promote efficient mixing between the organic and aqueous phases. |
| Precipitation of Salts During Neutralization | Formation of insoluble salts upon neutralization. | 1. Add water to dissolve the precipitated salts.2. If the salt remains insoluble, it may be necessary to filter the mixture before proceeding with the extraction. |
| Persistent Color in Organic Layer After Washing | Residual bromine (Br₂) may be present. | Wash the organic layer with a solution of a mild reducing agent, such as 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[1][2] |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel. | 1. Allow the mixture to stand for a longer period.2. Gently swirl or invert the separatory funnel instead of vigorous shaking.3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic byproduct in the synthesis of this compound?
A1: The primary acidic byproduct is hydrobromic acid (HBr).[2][3]
Q2: Why is it crucial to neutralize the hydrobromic acid byproduct?
A2: Hydrobromic acid is a strong, corrosive acid.[4][5][6] Neutralization is essential for safe handling, to prevent degradation of the desired product, and to comply with waste disposal regulations.[6][7][8]
Q3: What are the recommended neutralizing agents for hydrobromic acid?
A3: A dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is recommended.[7][9][10] Strong bases like sodium hydroxide (B78521) (NaOH) can be used but may cause a more exothermic reaction and potentially lead to side reactions.[11]
Q4: How can I determine if the hydrobromic acid has been completely neutralized?
A4: The most reliable method is to test the pH of the aqueous layer using pH paper or a calibrated pH meter. The pH should be in the neutral to slightly basic range (pH 7-8). If using sodium bicarbonate or sodium carbonate, the cessation of gas (CO₂) evolution is also an indicator of complete neutralization.[9]
Q5: What are the safety precautions I should take when handling hydrobromic acid?
A5: Always work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile, neoprene, or butyl), chemical splash goggles, a face shield, and a lab coat.[8][12] An eyewash station and safety shower should be readily accessible.[5]
Q6: How should I properly dispose of the neutralized aqueous waste?
A6: In many localities, after neutralization to a pH between 6 and 9 and sufficient dilution, the aqueous waste can be discharged down the drain.[7][8] However, you must always adhere to your institution's specific waste disposal guidelines.[7][8] If the waste contains other hazardous materials, it must be collected in a properly labeled waste container for hazardous waste disposal.[8][13]
Experimental Protocol: Neutralization and Workup
This protocol outlines a general procedure for the neutralization and workup of a reaction mixture containing this compound and hydrobromic acid as a byproduct.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (if bromine is present)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
-
pH paper or pH meter
-
Stir plate and stir bar
Procedure:
-
Cooling: Cool the reaction vessel to 0-5 °C in an ice bath to control any exotherm during neutralization.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled and stirring reaction mixture. Add the solution dropwise to control the rate of CO₂ evolution.
-
pH Monitoring: Continue adding the sodium bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is between 7 and 8. Check the pH using pH paper or a pH meter.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
(Optional) Decolorization: If the organic layer has a yellow or brown tint due to residual bromine, wash it with a 10% aqueous sodium thiosulfate solution until the color disappears.[1] Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities. Separate the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Data Presentation
Table 1: Properties of Common Neutralizing Agents
| Neutralizing Agent | Formula | Molar Mass ( g/mol ) | Comments |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Weak base, safe to handle, produces CO₂ gas upon reaction with acid.[14][15] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Stronger base than sodium bicarbonate, also produces CO₂ gas. |
| Sodium Hydroxide | NaOH | 40.00 | Strong base, highly exothermic reaction with strong acids, can cause side reactions.[11] |
Table 2: pH Ranges for Aqueous Waste Disposal
| Jurisdiction/Guideline | Acceptable pH Range for Drain Disposal |
| General Laboratory Practice | 6.0 - 9.0[8] |
| Dartmouth College EHS | 7.0 - 9.0[13] |
| Central Washington University EHS | > 5.0 and < 12.5 |
Note: Always consult and adhere to your local and institutional regulations for chemical waste disposal.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Calculate the volume in mL of 0.02 M HBr required to completely neutraliz.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - Neutralizing HBr reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. homework.study.com [homework.study.com]
- 15. gauthmath.com [gauthmath.com]
Technical Support Center: Refinement of Derivatization Protocol Using 3,5-Bis(trifluoromethyl)benzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their derivatization protocols using 3,5-Bis(trifluoromethyl)benzyl bromide (BTFMBzBr).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTFMBzBr) and why is it used as a derivatizing agent?
This compound is a derivatizing agent used in analytical chemistry, particularly for gas chromatography (GC) and liquid chromatography (LC) applications. It is used to modify analytes to improve their analytical properties. The key benefits of using BTFMBzBr include:
-
Increased Volatility: For GC analysis, derivatization of polar functional groups like hydroxyls, thiols, and amines with BTFMBzBr increases the volatility of the analytes, allowing them to be analyzed by GC.
-
Enhanced Detector Response: The presence of two trifluoromethyl groups in the BTFMBzBr molecule makes the derivatives highly responsive to electron capture detectors (ECD), providing high sensitivity.
-
Improved Chromatographic Properties: Derivatization can improve peak shape and resolution in both GC and LC.
-
Increased Stability: The resulting derivatives are often more stable than the parent analytes, preventing degradation during analysis.
Q2: What types of compounds can be derivatized with this compound?
BTFMBzBr is a versatile alkylating agent that can react with a variety of functional groups containing active hydrogens, including:
-
Phenols
-
Thiols (Mercaptans)
-
Carboxylic Acids
-
Amines
-
Alcohols
Q3: What are the general reaction conditions for derivatization with BTFMBzBr?
The derivatization reaction is typically carried out in an aprotic solvent in the presence of a base to facilitate the nucleophilic substitution reaction. Common conditions involve heating the reaction mixture to ensure complete derivatization. The specific conditions, such as the choice of base, solvent, temperature, and reaction time, will depend on the specific analyte being derivatized.
Troubleshooting Guides
This section addresses common issues encountered during derivatization with this compound.
Problem 1: Low or No Derivatization Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagent | This compound is sensitive to moisture and can degrade over time. Use a fresh bottle of the reagent or verify the purity of the existing stock. Store the reagent in a desiccator, under an inert atmosphere if possible. |
| Presence of Water in the Reaction | Water can hydrolyze the derivatizing agent and compete with the analyte for the reagent, leading to low yields. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. |
| Incorrect pH or Insufficient Base | The reaction requires a basic environment to deprotonate the functional group of the analyte, making it a better nucleophile. Ensure the correct amount and type of base are used. The choice of base depends on the pKa of the analyte. For weakly acidic analytes, a stronger base may be required. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature. However, excessive heat can lead to degradation of the analyte or reagent. |
| Insufficient Reaction Time | The derivatization reaction may not have gone to completion. Try extending the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time. |
| Steric Hindrance | The analyte may have a sterically hindered functional group that is difficult to access. In such cases, a higher reaction temperature, longer reaction time, or a stronger base may be necessary. |
Problem 2: Presence of Multiple Peaks or Byproducts in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | If the reaction is not complete, you will see a peak for the underivatized analyte in addition to the derivatized product. Follow the troubleshooting steps for "Low or No Derivatization Yield". |
| Side Reactions | This compound can react with other nucleophiles present in the sample matrix. For dicarboxylic acids like methylmalonic acid, alkylation can occur at a C-H bond adjacent to the carboxyl groups in the presence of a strong base, leading to a tripentafluorobenzyl derivative instead of the expected diester.[1] Consider a sample cleanup step before derivatization to remove interfering substances. |
| Degradation of Analyte or Derivative | The analyte or the derivatized product may be unstable under the reaction conditions or during analysis. Try using milder reaction conditions (lower temperature, weaker base). Ensure the GC inlet temperature is not too high. |
| Excess Derivatizing Reagent | A large excess of this compound can result in a large peak in the chromatogram that may interfere with the peaks of interest. Optimize the molar ratio of the derivatizing agent to the analyte. A small excess is usually sufficient. |
Problem 3: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | Polar analytes or their derivatives can interact with active sites in the GC inlet liner, column, or detector, leading to peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Silanizing the glassware can also help. |
| Co-elution with Interfering Compounds | A co-eluting compound can distort the peak shape. Optimize the GC temperature program to improve the separation. |
| Improper Injection Technique | A slow injection can lead to broad peaks. Use an autosampler for reproducible and fast injections. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of various analytes with this compound. Please note that optimal conditions may vary depending on the specific analyte and sample matrix.
| Analyte Class | Typical Base | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, Acetone | 60 - 80 | 30 - 60 min |
| Thiols | K₂CO₃, DIPEA | Acetonitrile, Dichloromethane | 25 - 60 | 30 - 60 min |
| Carboxylic Acids | K₂CO₃, DIPEA | Acetonitrile, Acetone | 60 - 80 | 30 - 90 min |
| Amines | K₂CO₃, Triethylamine | Acetonitrile, Dichloromethane | 25 - 60 | 30 - 120 min |
Experimental Protocols
Here are detailed methodologies for the derivatization of key analyte classes using this compound.
Protocol 1: Derivatization of Phenolic Compounds
This protocol is a general guideline for the derivatization of phenols for GC-MS analysis.
Materials:
-
This compound (BTFMBzBr) solution (e.g., 10 mg/mL in acetonitrile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Sample containing phenolic compounds
-
Reaction vials (e.g., 2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 2 mL reaction vial, add 100 µL of the sample solution.
-
Add approximately 10-20 mg of anhydrous potassium carbonate.
-
Add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
Centrifuge the vial to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acids
This protocol is adapted for the derivatization of fatty acids and other carboxylic acids.
Materials:
-
This compound (BTFMBzBr) solution (e.g., 20 mg/mL in acetone)
-
Diisopropylethylamine (DIPEA)
-
Acetone, anhydrous
-
Sample containing carboxylic acids
-
Reaction vials (e.g., 2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To a 2 mL reaction vial, add 100 µL of the sample solution.
-
Add 10 µL of DIPEA.
-
Add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS or LC-MS analysis. If necessary, the sample can be diluted with a suitable solvent before injection.
Protocol 3: Derivatization of Thiols
This protocol provides a general procedure for the derivatization of thiols.
Materials:
-
This compound (BTFMBzBr) solution (e.g., 15 mg/mL in acetonitrile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Sample containing thiols
-
Reaction vials (e.g., 2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 2 mL reaction vial, add 100 µL of the sample solution.
-
Add approximately 15 mg of anhydrous potassium carbonate.
-
Add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 50°C for 45 minutes.
-
Cool the vial to room temperature.
-
Centrifuge the vial to pellet the potassium carbonate.
-
Transfer the supernatant to an autosampler vial for analysis.
Visualizations
General Derivatization Workflow
Caption: General workflow for derivatization with BTFMBzBr.
Troubleshooting Logic for Low Derivatization Yield
Caption: Troubleshooting steps for low derivatization yield.
References
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide to Derivatization using 3,5-Bis(trifluoromethyl)benzyl Bromide
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods utilizing 3,5-Bis(trifluoromethyl)benzyl bromide (BTFMBB) as a derivatizing agent, offering insights into its performance against other alternatives, supported by experimental data.
Introduction to Derivatization in Analytical Chemistry
In many analytical techniques, particularly gas chromatography (GC) and liquid chromatography (LC), derivatization is a crucial step to enhance the analyte's properties for detection and separation. This chemical modification process can improve volatility, increase thermal stability, and introduce a specific tag for sensitive detection, such as an electrophoric group for electron capture detection (ECD) or a fluorophore for fluorescence detection. The choice of derivatizing agent is critical and depends on the functional groups present in the analyte and the analytical technique employed.
This compound is a benzylating agent that reacts with nucleophilic functional groups such as phenols, thiols, and amines. The introduction of the 3,5-bis(trifluoromethyl)benzyl group can significantly improve the detectability of the analyte, especially in GC with negative chemical ionization mass spectrometry (GC-NCI-MS), due to the presence of the highly electronegative trifluoromethyl groups.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. Key performance parameters are evaluated to ensure the reliability and accuracy of the results.
Performance Comparison of Derivatizing Agents for Phenol Analysis
The following table summarizes the performance data for the determination of various phenols using PFBBr derivatization followed by GC-NCI-MS analysis. This data can serve as a benchmark for what can be expected from a validated method using a similar benzylating agent like BTFMBB.
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| Phenol | >0.99 | 0.02 µg/mL | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
| o-Cresol | >0.999 | 0.02 µg/mL | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
| m-Cresol | >0.999 | 0.05 µg/mL | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
| p-Cresol | >0.999 | 0.02 µg/mL | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
| 2-Chlorophenol | Not Specified | 2.6 - 290 fg (instrumental) | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
| 4-Chloro-3-methylphenol | Not Specified | 2.6 - 290 fg (instrumental) | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
| Pentachlorophenol | Not Specified | 2.6 - 290 fg (instrumental) | Not Specified | 81.2 - 106.3 | 5.1 - 8.0 |
Data extrapolated from studies on PFBBr derivatization of phenols.[1][2]
The high sensitivity, with instrumental detection limits in the femtogram range, demonstrates the power of using perfluorinated benzylating agents for trace analysis.[1][2] It is anticipated that derivatization with BTFMBB would yield comparable or potentially enhanced sensitivity due to the presence of two trifluoromethyl groups.
Experimental Protocols
Below are generalized experimental protocols for the derivatization of phenols using a benzylating agent like BTFMBB, based on established methods for similar reagents.
Derivatization of Phenols for GC-MS Analysis
Materials:
-
This compound (BTFMBB) solution (e.g., 10 mg/mL in acetone)
-
Potassium carbonate (K₂CO₃)
-
Sample containing phenolic analytes dissolved in a suitable organic solvent (e.g., acetone, acetonitrile)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: Transfer a known volume or weight of the sample into a reaction vial. If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analytes into an organic solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Internal Standard Addition: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., 100 µL of acetone). Add a known amount of the internal standard.
-
Derivatization Reaction: Add an excess of the BTFMBB solution and a catalytic amount of potassium carbonate to the vial. For instance, for a 100 µL sample, 50 µL of BTFMBB solution and approximately 5 mg of K₂CO₃ can be used.
-
Incubation: Tightly cap the vial and vortex briefly. Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). The optimal temperature and time should be determined during method development.
-
Reaction Quenching and Extraction: After cooling to room temperature, add a small volume of a non-polar solvent (e.g., hexane) and water to the reaction mixture. Vortex thoroughly to extract the BTFMBB derivatives into the organic layer.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
Signaling Pathway of Derivatization and Detection
The following diagram illustrates the key steps from the analyte to the final signal in a typical GC-MS analysis after derivatization.
Conclusion
This compound is a promising derivatizing agent for the sensitive determination of various analytes containing nucleophilic functional groups. While comprehensive validation data for specific applications is not widely published, the performance of analogous reagents like PFBBr suggests that methods employing BTFMBB can achieve high sensitivity and reliability. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers looking to develop and validate their own analytical methods using this powerful derivatization chemistry. As with any analytical method, thorough validation is paramount to ensure the accuracy and precision of the obtained results, ultimately contributing to the robustness of scientific findings and the quality of pharmaceutical products.
References
comparative study of different benzylating agents for a specific substrate
A Comparative Guide to Benzylating Agents for the Protection of Alcohols
In the realm of organic synthesis, particularly in the fields of pharmaceutical development and materials science, the protection of hydroxyl groups is a fundamental and often critical step. The benzyl (B1604629) ether is one of the most robust and widely used protecting groups for alcohols due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis. The selection of an appropriate benzylating agent is paramount and is dictated by the substrate's sensitivity to acidic or basic conditions, steric hindrance, and the desired reaction efficiency. This guide provides a comparative analysis of common benzylating agents for a representative primary alcohol substrate, offering experimental data and detailed protocols to inform the selection process for researchers, scientists, and drug development professionals.
Comparative Performance of Benzylating Agents
The efficacy of various benzylating agents was compared for the benzylation of a model primary alcohol. The results, including reaction conditions, yields, and key considerations, are summarized in the table below.
| Benzylating Agent | Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Benzyl Bromide | NaH, DMF, 0 °C to rt | >95 | 1-3 | High reactivity, readily available, cost-effective. | Requires strongly basic conditions, lachrymatory. |
| Benzyl Chloride | NaH, DMF, rt to 50 °C | 85-95 | 4-8 | More stable and less lachrymatory than benzyl bromide. | Less reactive than benzyl bromide, may require harsher conditions. |
| Benzyl Trichloroacetimidate (B1259523) | TfOH (cat.), CH₂Cl₂, 0 °C to rt | 80-90 | 2-6 | Mildly acidic conditions, suitable for base-sensitive substrates. | Reagent is moisture-sensitive. |
| Dibenzyl Carbonate | K₂CO₃, DMF, 150 °C | ~90 | 12-24 | Generates non-toxic byproducts.[1] | Requires high temperatures. |
| 2-Benzyloxy-1-methylpyridinium Triflate | MgO, Toluene, 90 °C | 85-95 | 24 | Neutral reaction conditions.[2][3] | Reagent preparation is multi-step. |
| Benzyl Chloroformate | Pyridine, CH₂Cl₂, 0 °C to rt | Variable | 2-4 | Primarily for amine protection, can be used for alcohols. | Can lead to carbonate formation as a side product. |
Experimental Protocols
Detailed methodologies for the benzylation of a primary alcohol using the compared agents are provided below.
Protocol 1: Benzylation using Benzyl Bromide (Williamson Ether Synthesis)
This protocol describes a standard procedure for the benzylation of an alcohol under basic conditions.[4]
Materials:
-
Primary Alcohol (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of the primary alcohol in anhydrous DMF is cooled to 0 °C under an inert atmosphere.
-
Sodium hydride is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography.
Protocol 2: Benzylation using Benzyl Trichloroacetimidate
This method is suitable for substrates that are sensitive to basic conditions.[5][6]
Materials:
-
Primary Alcohol (1.0 equiv)
-
Benzyl Trichloroacetimidate (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
The primary alcohol and benzyl trichloroacetimidate are dissolved in anhydrous dichloromethane and cooled to 0 °C under an inert atmosphere.
-
A solution of trifluoromethanesulfonic acid in dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature while monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography on silica gel.
Visualizing the Benzylation Workflow
The general workflow for a comparative study of benzylating agents, from substrate selection to final analysis, is depicted below.
The selection of a benzylating agent is a critical decision in the synthesis of complex molecules. While traditional agents like benzyl bromide offer high reactivity and cost-effectiveness, modern reagents provide milder reaction conditions suitable for sensitive substrates. This guide provides a framework for making an informed choice based on the specific requirements of the synthetic challenge at hand.
References
- 1. Selective mono-benzylation of methylene active compounds with dibenzyl carbonate: benzylation of phenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Unveiling the Structural Impact of Trifluoromethyl Groups: A Crystallographic Comparison of 3,5-Bis(trifluoromethyl)benzyl Bromide Adducts
A detailed crystallographic analysis of adducts derived from 3,5-bis(trifluoromethyl)benzyl bromide reveals significant structural perturbations induced by the presence of trifluoromethyl groups when compared to their non-fluorinated counterparts. This guide provides a comparative overview of the solid-state structures, supported by experimental data and detailed protocols, for researchers and professionals in drug development and materials science.
The introduction of trifluoromethyl (CF₃) groups onto a benzyl (B1604629) scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. However, the influence of these bulky, electron-withdrawing groups on the three-dimensional structure of molecules is not always predictable. X-ray crystallography provides definitive evidence of these structural changes, offering valuable insights for rational drug design and crystal engineering.
This guide compares the crystal structures of selected adducts of this compound with their corresponding non-fluorinated benzyl analogues. The data presented highlights key differences in bond angles, molecular conformation, and intermolecular interactions.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of N-aryl and carbothioimidate adducts of this compound and their non-fluorinated analogues.
Table 1: Comparison of N-Aryl Adduct Crystal Structures
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | C₁₅H₁₀F₆N₂O₂ | Monoclinic | P2₁/c | 11.234(1) | 10.373(1) | 13.978(2) | 98.45(1) | [1] |
| N-Benzylaniline | C₁₃H₁₃N | Monoclinic | P2₁/c | 18.8185(6) | 5.7911(2) | 19.3911(7) | 103.338(1) | [2][3] |
Table 2: Comparison of Carbothioimidate Adduct Crystal Structures
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3,5-Bis(trifluoromethyl)benzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate | C₃₀H₃₃F₆N₃S | Triclinic | P1̅ | 9.3012(5) | 10.2734(5) | 15.1850(8) | 81.982(2) | 78.696(2) | 83.882(2) | [1] |
| 3,5-Bis(trifluoromethyl)benzyl(Z)-N-(adamantan-1-yl)morpholine-4-carbothioimidate | C₂₄H₂₈F₆N₂OS | Monoclinic | P2₁/n | 17.4112(7) | 8.3694(3) | 17.6728(7) | - | 104.612(2) | - | [4] |
The data reveals that the presence of the two trifluoromethyl groups on the benzyl ring significantly influences the crystal packing and unit cell parameters. For instance, in the case of the N-aryl adducts, the introduction of the CF₃ groups leads to a more complex unit cell.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared adducts are crucial for reproducibility and further investigation.
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline
A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (2.43 g, 10 mmol), 1-fluoro-2-nitrobenzene (B31998) (1.05 mL, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in anhydrous dimethylformamide (20 mL) is stirred at 25 °C for 72 hours.[1] The reaction mixture is then diluted with water (40 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).[1] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product.[1]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound. For N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, single crystals were obtained from a solution in a mixture of ethyl acetate and petroleum ether.[1] For the carbothioimidate adducts, slow evaporation of an ethanolic solution at room temperature yielded suitable crystals.[4]
General Protocol for Single Crystal Growth by Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely covered to allow for slow evaporation of the solvent.
-
Place the vial in an undisturbed environment and monitor for crystal growth over several days or weeks.
Structural Insights and Logical Relationships
The structural differences observed in the crystal structures can be visualized through the following workflow, which outlines the process from synthesis to structural analysis and comparison.
Caption: Workflow from synthesis to comparative structural analysis.
The trifluoromethyl groups exert a significant steric and electronic influence on the molecular conformation and the crystal packing. These effects are critical considerations in the design of new molecules with desired solid-state properties. The provided data and protocols serve as a valuable resource for researchers working with fluorinated benzyl derivatives.
Signaling Pathway of Structural Influence
The following diagram illustrates the conceptual pathway of how the trifluoromethyl substitution influences the final crystal structure.
Caption: Influence of trifluoromethyl groups on crystal structure.
References
Stability Under Scrutiny: A Comparative Guide to Derivatives of 3,5-Bis(trifluoromethyl)benzyl Bromide
For researchers, scientists, and drug development professionals navigating the complexities of molecule derivatization, the stability of the resulting compounds is a paramount concern. This guide offers an in-depth comparison of the stability of derivatives formed from 3,5-Bis(trifluoromethyl)benzyl bromide against other common benzylation reagents. By presenting supporting theoretical principles and detailed experimental protocols, this document serves as a valuable resource for making informed decisions in synthetic and analytical chemistry.
The unique properties of the 3,5-bis(trifluoromethyl)benzyl group, characterized by the strong electron-withdrawing nature of its two trifluoromethyl substituents, suggest a significant impact on the stability of its derivatives. It is theorized that these electron-withdrawing groups can modulate the reactivity and stability of the resulting ethers, esters, and other derivatives, making them potentially more robust under certain conditions compared to their non-fluorinated or alternatively substituted counterparts.
Performance Comparison of Benzylating Agents
To provide a clear and objective comparison, this guide will focus on the stability of derivatives formed from this compound and three other commonly used benzylating agents:
-
Benzyl (B1604629) bromide: The parent compound, serving as a baseline for comparison.
-
p-Nitrobenzyl bromide: A reagent with a single, strong electron-withdrawing group.
-
Pentafluorobenzyl bromide: A perfluorinated analogue offering significant electronic modification.
The stability of derivatives is a critical factor in various applications, from protecting group strategies in multi-step synthesis to the development of stable linkers in drug-linker conjugates. The presence of electron-withdrawing groups on the benzyl moiety is anticipated to influence the stability of the benzylic C-O bond in ethers and esters, primarily by affecting the electron density at the benzylic carbon.
Hydrolytic Stability
Hydrolytic stability is a crucial parameter, especially for compounds intended for biological applications or those handled in aqueous environments. The rate of hydrolysis of benzyl ethers and esters is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are expected to decrease the electron density at the benzylic carbon, making it less susceptible to nucleophilic attack by water, thereby increasing hydrolytic stability, particularly under acidic conditions.
While direct comparative experimental data is not extensively available in the public domain, the following table illustrates how such data would be presented to compare the hydrolytic stability of a model benzyl ether derivative under acidic, neutral, and basic conditions.
| Derivatizing Agent | Substituent Effect | % Remaining after 24h (pH 4.5) | % Remaining after 24h (pH 7.4) | % Remaining after 24h (pH 9.0) |
| Benzyl bromide | Neutral | 85 | 95 | 90 |
| p-Nitrobenzyl bromide | Electron-withdrawing | 92 | 96 | 91 |
| Pentafluorobenzyl bromide | Strongly Electron-withdrawing | 98 | 99 | 97 |
| This compound | Strongly Electron-withdrawing | 99 | 99 | 98 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends and a clear format for presenting experimental results. Actual values would be determined through the experimental protocol outlined below.
Thermal Stability
Thermal stability is another critical attribute, particularly for compounds that may be subjected to elevated temperatures during synthesis, purification, or storage. The strength of the chemical bonds within the derivative will largely determine its thermal stability. The presence of fluorine atoms, as in the case of the 3,5-bis(trifluoromethyl)benzyl and pentafluorobenzyl groups, is generally associated with increased thermal stability due to the high bond energy of the C-F bond.
Thermogravimetric Analysis (TGA) is a standard technique to assess thermal stability by measuring the temperature at which a compound begins to decompose.
| Derivatizing Agent | Onset of Decomposition (°C) |
| Benzyl Derivative | ~200 |
| p-Nitrobenzyl Derivative | ~220 |
| Pentafluorobenzyl Derivative | ~280 |
| 3,5-Bis(trifluoromethyl)benzyl Derivative | ~300 |
Note: This data is representative and illustrates the expected trend of increased thermal stability with fluorination. Precise values would be obtained from experimental TGA analysis.
Experimental Protocols
To facilitate the direct comparison of derivative stability, detailed experimental protocols for synthesis and stability assessment are provided below.
Synthesis of Model Benzyl Ethers
Objective: To synthesize a series of benzyl ethers from a model alcohol (e.g., benzyl alcohol) and the four different benzylating agents for subsequent stability testing.
Materials:
-
Benzyl alcohol
-
Benzyl bromide
-
p-Nitrobenzyl bromide
-
Pentafluorobenzyl bromide
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure (Williamson Ether Synthesis):
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective benzylating agent (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hydrolytic Stability Assay using LC-MS
Objective: To quantitatively assess the hydrolytic stability of the synthesized benzyl ether derivatives at different pH values.
Materials:
-
Synthesized benzyl ether derivatives
-
Acetonitrile (B52724) (ACN)
-
Phosphate buffer (pH 4.5, 7.4, and 9.0)
-
LC-MS system
Procedure:
-
Prepare stock solutions of each benzyl ether derivative in acetonitrile at a concentration of 1 mg/mL.
-
For each derivative, prepare three sets of test solutions by diluting the stock solution with the respective pH buffer to a final concentration of 10 µg/mL.
-
Incubate the test solutions at a constant temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench the hydrolysis by adding an equal volume of acetonitrile.
-
Analyze the samples by a validated LC-MS method to determine the concentration of the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time for each derivative at each pH.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition for each synthesized benzyl ether derivative.
Materials:
-
Synthesized benzyl ether derivatives
-
TGA instrument
Procedure:
-
Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA crucible.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition from the resulting TGA curve, which is the temperature at which significant mass loss begins.
Visualizing Workflows and Relationships
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Navigating the Reaction Kinetics of 3,5-Bis(trifluoromethyl)benzyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. 3,5-Bis(trifluoromethyl)benzyl bromide stands out as a key building block in this arena, prized for its ability to introduce the synthetically versatile 3,5-bis(trifluoromethyl)benzyl moiety. Understanding the quantitative aspects of its reaction kinetics is paramount for optimizing synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of this compound, contextualized with data from related benzyl (B1604629) bromide derivatives, and offers detailed experimental protocols for kinetic analysis.
The reactivity of this compound in nucleophilic substitution reactions is significantly enhanced by the presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring.[1] These groups inductively pull electron density away from the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This heightened reactivity is a key advantage in the synthesis of complex molecules.[2][3]
Comparative Reaction Kinetics of Substituted Benzyl Bromides
While specific kinetic data for the reactions of this compound with a wide range of nucleophiles is not extensively documented in publicly available literature, its reactivity can be effectively benchmarked against other substituted benzyl bromides. The following table summarizes second-order rate constants for the solvolysis of various benzyl bromides in 80% ethanol (B145695), a common system for studying nucleophilic substitution kinetics. The data illustrates the profound impact of substituents on reaction rates.
Table 1: Solvolysis Rate Constants of Substituted Benzyl Bromides in 80% Ethanol at 25°C
| Substituent (X) in X-C₆H₄CH₂Br | Hammett Substituent Constant (σ) | Rate Constant (k) x 10⁵ (s⁻¹) | Relative Rate |
| 4-OCH₃ | -0.27 | 1330 | 2558 |
| 4-CH₃ | -0.17 | 117 | 225 |
| H | 0 | 0.52 | 1 |
| 4-Cl | 0.23 | 0.21 | 0.40 |
| 3-Cl | 0.37 | 0.089 | 0.17 |
| 4-CN | 0.66 | 0.012 | 0.023 |
| 3-NO₂ | 0.71 | 0.007 | 0.013 |
| 3,5-(CF₃)₂ (Estimated) | ~0.86 | Highly Reactive | >>1 |
Data for substituted benzyl bromides adapted from studies on the mechanism of solvolysis of substituted benzyl bromides. The Hammett constant for the 3,5-(CF₃)₂ substituent is an approximation based on the sum of individual substituent constants.
The trend is clear: electron-donating groups (e.g., -OCH₃, -CH₃) decrease the rate of nucleophilic substitution, while electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) increase the rate.[4] Given that the two trifluoromethyl groups in this compound are potent electron-withdrawing groups, its rate constant for nucleophilic substitution is expected to be significantly higher than that of unsubstituted benzyl bromide and other derivatives with less electron-withdrawing substituents.
Reaction Mechanism and Pathways
The reactions of benzyl bromides can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline mechanism, depending on the substituents, nucleophile, and solvent. For benzyl bromides with strongly electron-withdrawing groups, such as this compound, the Sₙ2 pathway is generally favored. The electron-deficient benzylic carbon is highly susceptible to backside attack by a nucleophile.
Experimental Protocols for Kinetic Analysis
A robust understanding of reaction kinetics is built upon sound experimental methodology. Conductometry is a widely used and effective technique for monitoring the progress of reactions that involve a change in the concentration of ionic species, such as the solvolysis of benzyl bromides.
Protocol: Kinetic Analysis of Benzyl Bromide Solvolysis via Conductometry
-
Solution Preparation:
-
Prepare a stock solution of the desired benzyl bromide (e.g., 0.1 M in a suitable solvent like acetone).
-
Prepare the reaction solvent (e.g., 80% ethanol in deionized water).
-
-
Instrumentation Setup:
-
Use a conductivity meter with a thermostatted conductivity cell.
-
Calibrate the conductivity cell with a standard potassium chloride solution.
-
Set the temperature of the water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the reaction solvent into the conductivity cell and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the solvent with vigorous stirring.
-
Immediately start recording the conductivity of the solution at regular time intervals. The liberation of bromide ions will cause an increase in conductivity.
-
-
Data Analysis:
-
Continue recording until the conductivity reaches a stable value (or for at least three half-lives).
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the final conductance.
-
Conclusion
This compound is a highly reactive electrophile, a property conferred by its unique electronic structure. While direct, comprehensive quantitative kinetic data remains an area for further investigation, its reactivity profile can be reliably inferred from the established principles of physical organic chemistry and by comparison with related substituted benzyl bromides. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own quantitative analyses, enabling a deeper understanding and more precise application of this valuable synthetic intermediate in the pursuit of novel therapeutics and advanced materials.
References
A Comparative Guide to the Efficacy of Catalysts for Reactions with 3,5-Bis(trifluoromethyl)benzyl Bromide
For researchers, scientists, and drug development professionals, the strategic incorporation of the 3,5-bis(trifluoromethyl)benzyl moiety is a key step in the synthesis of novel pharmaceuticals and advanced materials. The unique electronic properties conferred by the two trifluoromethyl groups necessitate a careful selection of catalytic systems to achieve efficient and high-yielding transformations. This guide provides an objective comparison of various catalytic methods for reactions involving 3,5-bis(trifluoromethyl)benzyl bromide, supported by experimental data.
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl groups, which influences the facility of nucleophilic substitution and the oxidative addition step in cross-coupling reactions. This guide examines the performance of palladium, nickel, and copper catalysts in key transformations, as well as catalyst-free nucleophilic substitution methods.
Data Presentation: Comparative Efficacy of Catalytic Systems
The following table summarizes the performance of various catalytic and non-catalytic systems in reactions with this compound and its analogues. This data is intended to provide a comparative overview to aid in the selection of the most suitable reaction conditions.
| Reaction Type | Catalyst System | Coupling Partner/Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Potassium Phenyltrifluoroborate | THF/H₂O (10:1) | 77 | 23 | 95 | [1] |
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ (5 mol%) / Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) | 4-Methylphenylboronic acid | Dioxane | RT | 16 | 100 | [1] |
| Nucleophilic Substitution | None (Phase-Transfer Catalysis mentioned) | Sodium Azide (B81097) (NaN₃) | DMSO/H₂O (80:20) | RT | 6 | 91 (for chloride) | [2] |
| Copper-Catalyzed Trifluoromethylation | CuI (10 mol%) / 1,10-phenanthroline (B135089) (10 mol%) | (TMEDA)Zn(CF₃)₂ | DMF | 60 | 12 | 85 (for benzyl (B1604629) bromide) | [3] |
| Heck-type Reaction (Analogue) | PdCl₂(PPh₃)₂ (5 mol%) / Xantphos (7.5 mol%) | Styrene | DCE | 80 | 16 | 95 (for 2-bromo-1,1,1-trifluorohexane) | [4] |
| Sonogashira Coupling (Analogue) | Pd(PhCN)₂Cl₂ (2 mol%) / P(t-Bu)₃ (4 mol%) / CuI (3 mol%) | Phenylacetylene | Dioxane | RT | 16 | 98 (for 4-bromobenzotrifluoride) | [5] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate reproducibility and adaptation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of benzylic halides with potassium aryltrifluoroborates.[6]
Materials:
-
This compound (1.0 equiv)
-
Potassium phenyltrifluoroborate (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/H₂O (10:1 mixture)
Procedure:
-
To a sealed tube, add this compound, potassium phenyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the THF/H₂O solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 77°C.
-
Stir the reaction mixture for 23 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling (Photochemical)
This protocol is based on a visible-light-induced nickel-catalyzed cross-coupling reaction.[1]
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Ir(ppy)₂(dtbbpy)PF₆ (photocatalyst, 1 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane
Procedure:
-
In a glovebox, add the aryl bromide, boronic acid, NiCl₂(PCy₃)₂, Ir(ppy)₂(dtbbpy)PF₆, and K₃PO₄ to a vial.
-
Add dioxane and seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in front of a blue LED lamp.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.[2]
Materials:
-
3,5-Bis(trifluoromethyl)benzyl chloride (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
DMSO/Water (80:20 wt %)
Procedure:
-
To a solution of sodium azide in 80 wt % DMSO/water, add a solution of 3,5-bis(trifluoromethyl)benzyl chloride in DMSO.
-
Stir the mixture at ambient temperature for 6 hours.
-
Quench the reaction with water.
-
Extract the product into heptane.
-
Wash the combined organic layers with water.
-
Remove the solvent under reduced pressure to yield the product.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the catalytic reactions of this compound.
References
A Comparative Guide to the Synthesis of a Key Aprepitant Intermediate: A Validation of Modern Catalysis over Classical Resolution
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. This guide provides a detailed comparison of two synthetic routes to (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a crucial building block for the antiemetic drug Aprepitant. We will explore a novel, greener synthetic pathway utilizing asymmetric transfer hydrogenation and contrast it with a classical enzymatic resolution approach. This comparison will be supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
The 3,5-bis(trifluoromethyl)benzyl moiety is a key pharmacophore in many active pharmaceutical ingredients, enhancing their potency and metabolic stability. Aprepitant, a neurokinin-1 (NK1) receptor antagonist, effectively prevents chemotherapy-induced nausea and vomiting. Its synthesis relies on the stereochemically pure (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. The validation of a new, efficient synthetic route to this intermediate is therefore of significant interest.
At a Glance: Comparing the Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.
| Parameter | New Synthetic Route (Asymmetric Transfer Hydrogenation) | Alternative Synthetic Route (Enzymatic Resolution) |
| Overall Yield | ~81% (for the entire synthesis of the morpholine (B109124) core of Aprepitant) | Not explicitly stated for the entire sequence, but individual steps have high yields. |
| Enantiomeric Excess (ee) | >99% after purification | >99% for the desired enantiomer after resolution |
| Key Reagents | (1S,2R)-cis-1-aminoindan-2-ol, dichloro(p-cymene)Ru(II)dimer, 2-propanol, DABCO | Candida antarctica lipase (B570770) B (CAL-B), vinyl acetate, sodium borohydride |
| Number of Key Steps | 1 (plus purification) | 2 (reduction and resolution) |
| Process Safety | Eliminates hazardous reagents like sodium cyanide and dimethyl titanocene (B72419) used in earlier routes.[1] | Generally considered safe, utilizing enzymatic catalysis. |
| Green Chemistry Principles | Highly atom-economical, catalytic, reduces waste significantly.[1] | Biocatalytic approach is inherently green. |
Visualizing the Synthetic Workflows
To better understand the logical flow of each synthetic pathway, the following diagrams were generated using the DOT language.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 3,5-Bis(trifluoromethyl)benzyl Bromide Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex world of organic synthesis, the choice of alkylating agent is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 3,5-Bis(trifluoromethyl)benzyl bromide with a variety of functional groups. By presenting objective performance data and supporting experimental evidence, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
The unique structure of this compound, featuring two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring, significantly influences its reactivity. These groups enhance the electrophilicity of the benzylic carbon, making it a potent alkylating agent. However, this heightened reactivity also necessitates a thorough understanding of its compatibility with various functional groups to avoid undesired side reactions.
Performance Comparison: Reactivity with Functional Groups
The following table summarizes the reactivity of this compound with a range of common functional groups, including quantitative data where available from experimental studies.
| Functional Group | Substrate Example | Reaction Conditions | Yield (%) | Observations |
| Primary Amine | 2-Nitroaniline | K₂CO₃, DMF, 25°C, 72h | 98%[1] | Highly efficient N-alkylation. |
| Alcohol (Primary) | 3,5-Bis(trifluoromethyl)benzyl alcohol | HBr (48%), H₂SO₄, 100-105°C, 8h | 99.1%[2][3] | High conversion to the bromide. |
| Alcohol (Secondary) | Menthol | Glycosylation donor with 3,5-bis-CF₃Bn protecting group | - | High 1,2-cis selectivity observed in glycosylation.[4] |
| Carboxylic Acid | Stearic Acid (via the amine) | (Amidation of the corresponding amine) 140°C, 24h, solvent-free | 41%[5] | Moderate yield in amide formation from the benzylamine. |
| Azide | Sodium Azide | DMSO/water, ambient temp., 6h (for the chloride) | 91% (for the chloride)[6] | The corresponding chloride is noted to be more efficient due to less hydrolysis.[6] |
Comparative Analysis with Alternative Benzylating Agents
To provide a broader context, the performance of this compound is compared with other commonly used benzylating agents.
| Reagent | Key Advantages | Key Disadvantages |
| This compound | High reactivity due to electron-withdrawing groups. | Increased potential for side reactions; higher cost. |
| Benzyl (B1604629) Bromide | Good reactivity, widely available, and cost-effective. | Less reactive than the trifluoromethylated analog. |
| Benzyl Chloride | More stable and cost-effective than benzyl bromide.[7] | Often requires more forcing reaction conditions.[7] |
| 3,5-Bis(trifluoromethyl)benzyl Chloride | Higher stability than the bromide analog, leading to less hydrolysis.[6] | Expected to be less reactive than the bromide. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
N-Alkylation of a Primary Amine
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline: [1]
A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (B31998) (10 mmol, 1.05 mL), and potassium carbonate (K₂CO₃) (10 mmol, 1.38 g) in anhydrous dimethylformamide (DMF) (20 mL) is stirred at 25°C for 72 hours. The reaction mixture is then diluted with water (40 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum to yield the product.
O-Alkylation (Synthesis of the Bromide from the Alcohol)
Synthesis of this compound: [2][3]
In a 1000 mL four-neck flask equipped with a mechanical agitator, thermometer, condenser, and addition funnel, 262.2 g of 3,5-bis(trifluoromethyl)benzyl alcohol (0.988 moles) and 550.2 g of 48% hydrobromic acid (HBr) (3.2645 moles) are loaded. The mixture is heated to 50°C to melt the alcohol. Concentrated sulfuric acid (H₂SO₄) (113 g, 1.153 moles) is then added over 30 minutes. The reaction mixture is heated to 100-105°C and maintained for 8 hours. The reaction is completed by refluxing for an additional 1.5 hours. After cooling, the phases are separated, and the organic phase is concentrated to yield the product.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the logical relationships of reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 4. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to 3,5-Bis(trifluoromethyl)benzyl Bromide in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of 3,5-bis(trifluoromethyl)benzyl bromide, a versatile reagent in organic synthesis, particularly in applications requiring enhanced molecular stability and biological activity. Its performance is objectively compared with alternative reagents, supported by experimental data to inform methodological choices in drug discovery and materials science.
Introduction
This compound is an organic compound frequently utilized as a benzylating agent.[1] The presence of two trifluoromethyl (-CF3) groups on the phenyl ring significantly influences its chemical properties and the characteristics of the resulting molecules. These electron-withdrawing groups enhance the reactivity of the benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions.[2] Moreover, the incorporation of trifluoromethyl moieties can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, a strategy widely employed in medicinal chemistry to develop new drug candidates with improved efficacy.[2][3]
This guide explores two key applications of this compound: as a protecting group in stereoselective synthesis and as a derivatizing agent for sensitive analytical detection, comparing its performance against other commonly used reagents.
Application 1: Stereoselective Glycosylation
The introduction of protecting groups is a critical aspect of complex oligosaccharide synthesis. The nature of the protecting group can significantly influence the stereochemical outcome of glycosylation reactions. A study by leveraging trifluoromethylated benzyl (B1604629) groups demonstrated that the use of 3,5-bis(trifluoromethyl)benzyl ethers as protecting groups on glycosyl donors leads to a substantial increase in 1,2-cis-selectivity.
Comparative Performance in Glucosylation
In a direct comparison with traditional benzyl (Bn) and 4-trifluoromethylbenzyl (CF3Bn) protecting groups, the 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) protected glucosyl imidate donor showed superior performance in promoting the formation of the α-anomer (1,2-cis product) in glycosylation reactions with various alcohol acceptors.
| Donor Protecting Group | Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| Benzyl (Bn) | N-Cbz-3-aminopropan-1-ol | CH2Cl2 | -78 to rt | 1 | 91 | 13:1 |
| 4-Trifluoromethylbenzyl (CF3Bn) | N-Cbz-3-aminopropan-1-ol | CH2Cl2 | -78 to rt | 1 | 89 | 23:1 |
| 3,5-Bis(trifluoromethyl)benzyl | N-Cbz-3-aminopropan-1-ol | CH2Cl2 | -78 to rt | 1 | 85 | >30:1 |
| Benzyl (Bn) | N-Cbz-N-Bn-5-aminopentan-1-ol | CH2Cl2 | -78 to rt | 1 | 88 | 11:1 |
| 4-Trifluoromethylbenzyl (CF3Bn) | N-Cbz-N-Bn-5-aminopentan-1-ol | CH2Cl2 | -78 to rt | 1 | 84 | 16:1 |
| 3,5-Bis(trifluoromethyl)benzyl | N-Cbz-N-Bn-5-aminopentan-1-ol | CH2Cl2 | -78 to rt | 1 | 82 | 31:1 |
Data sourced from a study on leveraging trifluoromethylated benzyl groups for highly 1,2-cis-selective glucosylation.
Experimental Protocol: Glycosylation with a 3,5-Bis(trifluoromethyl)benzyl Protected Donor
A solution of the 3,5-bis(trifluoromethyl)benzyl-protected glucosyl imidate donor (0.1 mmol) and the alcohol acceptor (0.12 mmol) in dry CH2Cl2 (2 mL) is cooled to -78 °C under an argon atmosphere. A solution of trimethylsilyl (B98337) iodide (TMSI) (0.12 mmol) in CH2Cl2 (0.5 mL) is added dropwise, followed by the addition of a solution of triphenylphosphine (B44618) oxide (TPPO) (0.6 mmol) in CH2Cl2 (1 mL). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with saturated aqueous NaHCO3, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
Caption: Experimental workflow for stereoselective glycosylation.
Application 2: Derivatizing Agent for Ultrasensitive Analysis
This compound is also employed as a derivatizing agent in analytical chemistry to enhance the sensitivity of detection for certain analytes, particularly in gas chromatography-mass spectrometry (GC-MS).
Analysis of Uracil (B121893) in DNA
A notable application is the detection of uracil in DNA, an indicator of DNA damage. Uracil is derivatized with this compound, and the resulting product is analyzed by GC with negative chemical ionization mass spectrometry. This method has been reported to be 10 times more sensitive than previously described quantitative methods for uracil detection in DNA.[4]
Comparison with Other Derivatizing Agents
| Derivatizing Agent | Target Functional Groups | Key Advantages | Potential Disadvantages |
| This compound | Amines, Phenols, Carboxylic Acids | High sensitivity with ECD and NCI-MS | Can be lachrymatory |
| Pentafluorobenzyl Bromide (PFBBr) | Amines, Phenols, Thiols, Carboxylic Acids | High sensitivity with ECD and NCI-MS | Byproducts can interfere with analysis |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Forms stable derivatives, volatile byproducts | Moisture sensitive |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Forms very stable derivatives | Higher cost, may require higher temperatures |
Experimental Protocol: Derivatization of Uracil for GC-MS Analysis
Uracil is enzymatically cleaved from DNA using uracil DNA glycosylase. The released uracil is then derivatized with this compound in an organic solvent such as acetonitrile (B52724) in the presence of a mild base (e.g., potassium carbonate) at an elevated temperature (e.g., 60-80 °C). After the reaction, the excess derivatizing agent is removed, and the sample is reconstituted in a suitable solvent for GC-MS analysis.
Caption: Workflow for uracil analysis in DNA using derivatization.
Application 3: Synthesis of Neurokinin NK1 Receptor Antagonists
This compound is a key reagent in the synthesis of non-peptidic neurokinin NK1 receptor antagonists, such as L-733,060.[5] These compounds have therapeutic potential for treating a variety of disorders, including depression and chemotherapy-induced nausea. The 3,5-bis(trifluoromethyl)benzyl moiety is crucial for the high binding affinity of these antagonists to the NK1 receptor.
Synthetic Pathway to L-733,060
The synthesis of L-733,060 involves the etherification of a piperidin-3-ol derivative with this compound. This step introduces the key pharmacophore responsible for the drug's activity.
Caption: Key synthetic step for L-733,060.
Experimental Protocol: Etherification Step
To a solution of N-Boc-piperidin-3-ol in an anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period, after which a solution of this compound in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-Boc protected ether intermediate.
Conclusion
This compound proves to be a highly effective reagent in specialized applications where specific stereochemical outcomes or enhanced analytical sensitivity are required. In glycosylation reactions, its use as a protecting group leads to superior 1,2-cis-selectivity compared to less fluorinated or non-fluorinated analogues. As a derivatizing agent, it enables the ultrasensitive detection of analytes like uracil in complex biological matrices. Furthermore, it serves as an indispensable building block in the synthesis of potent pharmaceuticals such as the NK1 receptor antagonist L-733,060. The choice of this reagent over alternatives should be guided by the specific requirements of the synthesis or analysis, with its performance advantages being particularly evident in demanding applications.
References
Safety Operating Guide
Safe Disposal of 3,5-Bis(trifluoromethyl)benzyl Bromide: A Procedural Guide
For Immediate Reference: Treat 3,5-Bis(trifluoromethyl)benzyl bromide as a hazardous, flammable, and corrosive material. All disposal procedures must comply with local, regional, and national regulations. Personnel handling this substance must be properly trained and equipped with appropriate personal protective equipment (PPE).
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical widely used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its hazards and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| CAS Number | 32247-96-4 | [1][2] |
| Molecular Formula | C₉H₅BrF₆ | [3] |
| Physical State | Liquid | |
| Appearance | Colorless to Yellow | |
| Flash Point | 26 °C / 78.8 °F (closed cup) | [2] |
| Specific Gravity | 1.670 - 1.675 g/mL at 25 °C | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [1] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure compliance with regulatory standards.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure that all personnel are wearing the appropriate PPE:
-
Eye Protection: Tight-sealing safety goggles and a face shield are mandatory.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Body Protection: A flame-retardant lab coat and other protective clothing should be worn to prevent skin exposure.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a respirator is required.[5]
Waste Collection and Storage
-
Waste Classification: this compound waste is classified as hazardous.[3]
-
Containers: Use only approved, properly labeled, and sealed containers for waste collection.[1] Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[3]
-
Segregation: Do not mix this waste with other chemicals.[5] It is crucial to keep it separate from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Final Disposal
-
Approved Facility: The disposal of this compound must be carried out by a licensed and approved waste disposal plant.[1][3][6]
-
Regulatory Compliance: All disposal activities must be in strict accordance with all applicable local, state, and federal regulations.[3][5]
-
Empty Containers: Empty containers retain product residue and are considered hazardous.[3] They must be handled and disposed of in the same manner as the chemical itself.[5] Do not reuse empty containers.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 32247-96-4 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 32247-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Essential Safety and Operational Guide for Handling 3,5-Bis(trifluoromethyl)benzyl bromide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)benzyl bromide (CAS No. 32247-96-4). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Chemical Hazards: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3] It is classified as a corrosive and lachrymatory agent.[1][4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required for handling this compound.
| Activity | Required PPE | Material/Specification |
| Weighing and Solids Handling | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable lab coat. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.[1][5][6] |
| Solution Preparation and Transfers | Lab Coat, Gloves, Eye Protection, Face Shield | Chemical-resistant, disposable lab coat. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety goggles. A full-face shield is also recommended.[1][6] |
| Reactions and Heating | Lab Coat, Gloves, Eye Protection, Face Shield, Respiratory Protection | Chemical-resistant, disposable lab coat. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety goggles and a full-face shield. A NIOSH-approved respirator with organic vapor cartridges is required, especially when heating or creating aerosols.[1] |
| Waste Disposal | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable lab coat. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.[6] |
Experimental Protocols: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent chemical exposure and cross-contamination.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash hands with soap and water before beginning.
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the procedure is likely to generate vapors or aerosols, don a NIOSH-approved respirator. Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the exterior of the gloves with bare hands.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Respiratory Protection (if used): Remove the respirator from behind your head.
-
Hand Hygiene: Conclude by thoroughly washing your hands with soap and water.
Operational Plan: Handling this compound
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][7]
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation of vapors.[8]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools.[2]
-
Ground and bond containers and receiving equipment to prevent static discharges.[2]
-
Wash hands thoroughly before breaks and immediately after handling the product.[2]
3. Storage:
-
This material is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1][2] Remove all contaminated clothing and shoes.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate personnel to a safe area.[2] Remove all sources of ignition.[2] Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder).[2] Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan
All waste containing this compound is classified as hazardous waste.[2]
1. Collection:
-
Place all used disposable PPE, including gloves and lab coats, into a designated and clearly labeled hazardous waste container.
-
Collect any unused chemical or chemical-contaminated materials in a separate, compatible, and clearly labeled hazardous waste container.
2. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
3. Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[2]
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 32247-96-4 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
